OMDM-2
描述
属性
IUPAC Name |
(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDMLAQPOAVWNH-HAAQQRBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616884-63-0 | |
| Record name | OMDM-2 cpd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OMDM-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GQN2QT3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
OMDM-2 in the Central Nervous System: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
OMDM-2, a synthetic compound, has emerged as a significant tool in the study of the endocannabinoid system (ECS) within the central nervous system (CNS). Initially characterized as an inhibitor of the putative endocannabinoid membrane transporter (eMT), its mechanism of action is proving to be more complex than simple uptake blockade. This technical guide synthesizes the current understanding of this compound's effects on the CNS, detailing its proposed mechanisms, summarizing key experimental findings, and providing insights into its influence on neurobehavioral outcomes. The available data suggests that this compound's primary action involves the modulation of endocannabinoid signaling, which paradoxically can lead to effects consistent with reduced, rather than enhanced, cannabinoid receptor activation. This document aims to provide a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the ECS.
Core Mechanism of Action: Bidirectional Modulation of Endocannabinoid Transport
The prevailing hypothesis regarding this compound's mechanism of action centers on its interaction with the putative endocannabinoid membrane transporter (eMT). Experimental evidence suggests that this transporter may facilitate the bidirectional movement of endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), across the cell membrane.[1] Consequently, pharmacological blockade of the eMT by this compound is proposed to affect not only the re-uptake of endocannabinoids from the synaptic cleft but also their release from the presynaptic neuron.[1] This dual action can lead to a net decrease in the availability of endocannabinoids to stimulate presynaptic CB1 receptors, a key component of retrograde signaling in the CNS.[1]
Signaling Pathway of this compound's Proposed Action
The following diagram illustrates the proposed signaling pathway affected by this compound. In a typical synapse, endocannabinoids are released from the postsynaptic neuron and travel retrogradely to activate presynaptic CB1 receptors, inhibiting neurotransmitter release. This compound, by blocking the eMT, is thought to impede the release of these endocannabinoids, thus reducing CB1 receptor activation.
Experimental Evidence and Quantitative Data
Behavioral Studies: Social Interaction in Rats
A key study investigating the in vivo effects of this compound utilized a social interaction test in rats, a behavioral paradigm sensitive to CB1 receptor activation.[1] The results demonstrated that systemic administration of this compound reduced social interaction, an effect consistent with decreased CB1 receptor signaling.[1]
| Treatment Group | Dose (mg/kg) | Social Interaction Time (s) | N |
| Vehicle | - | ~100 | 8 |
| This compound | 5 | ~50 | 8 |
| This compound + CP55,940 (CB1 agonist) | 5 + 0.03 | ~100 | 8 |
| AM251 (CB1 antagonist) | 3 | ~60 | 8 |
| This compound + AM251 | 5 + 3 | ~30 | 8 |
| p < 0.05 compared to Vehicle |
The reduction in social interaction induced by this compound was exacerbated by the CB1 antagonist AM251 and reversed by the potent CB1 agonist CP55,940, further supporting the hypothesis that this compound's behavioral effects are mediated by a reduction in CB1 receptor activation.
Neurochemical and Sleep Studies
In a separate line of investigation, this compound was directly administered into the paraventricular thalamic nucleus (PVA) of rats. This study revealed that this compound promotes sleep and decreases extracellular levels of dopamine (B1211576) in the nucleus accumbens.
| Treatment | Dose (µM) | % Time in NREM Sleep | % Time in Waking | Extracellular Dopamine (% of Baseline) |
| Vehicle | - | ~45 | ~50 | 100 |
| This compound | 10 | ~55 | ~40 | ~80 |
| This compound | 20 | ~60 | ~35 | ~70 |
| This compound | 30 | ~65 | ~30 | ~60 |
| p < 0.05 compared to Vehicle |
These findings suggest a role for the endocannabinoid transporter in the modulation of sleep-wake cycles and dopaminergic neurotransmission.
Experimental Protocols
Social Interaction Test
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Rats were habituated to the testing arena. On the test day, animals were administered this compound (or vehicle) intraperitoneally. After a pre-treatment period, two unfamiliar rats were placed in the arena, and their social interaction (e.g., sniffing, grooming, following) was recorded for a set duration.
-
Data Analysis: The total time spent in active social interaction was quantified by trained observers blind to the treatment conditions.
In Vivo Microdialysis and Sleep Recording
-
Subjects: Male Wistar rats.
-
Surgery: Rats were surgically implanted with a guide cannula targeting the PVA and electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Procedure: Following recovery, a microdialysis probe was inserted into the PVA. This compound was perfused through the probe at different concentrations. Dialysate samples were collected from the nucleus accumbens to measure dopamine levels using high-performance liquid chromatography. Simultaneously, EEG and EMG signals were recorded to score sleep-wake states.
-
Data Analysis: Sleep-wake states (waking, NREM sleep, REM sleep) were scored in epochs. Dopamine concentrations were quantified and expressed as a percentage of the baseline levels.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental design used to investigate this compound's mechanism of action in the social interaction paradigm.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's effects in the central nervous system are mediated by a reduction in presynaptic CB1 receptor activation. This is likely due to the inhibition of endocannabinoid release via the putative endocannabinoid membrane transporter. The findings from sleep and neurochemical studies further highlight the role of this transport mechanism in modulating fundamental brain functions.
For drug development professionals, these insights are critical. Targeting the endocannabinoid transporter offers a novel strategy for modulating ECS signaling. However, the bidirectional nature of the transporter implies that inhibitors like this compound may not act as simple "enhancers" of endocannabinoid tone. A thorough understanding of the physiological context and the direction of endocannabinoid flux is therefore essential for predicting the pharmacological outcome of eMT inhibition.
Future research should focus on the definitive molecular identification and characterization of the endocannabinoid transporter. Elucidating its structure, function, and regulation will be paramount for the rational design of next-generation therapeutics targeting this important component of the endocannabinoid system. Furthermore, exploring the therapeutic potential of this compound and similar compounds in animal models of neurological and psychiatric disorders is a promising avenue for future investigation.
References
What is the function of OMDM-2 as a cannabinoid transporter inhibitor
An In-depth Examination of OMDM-2's Function, Selectivity, and Impact on Endocannabinoid Signaling for Researchers and Drug Development Professionals
Introduction: The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a plethora of physiological processes. Central to the function of the ECS are the endocannabinoids, primarily anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their receptors, and the enzymes responsible for their synthesis and degradation. The termination of endocannabinoid signaling is a tightly regulated process involving cellular uptake and subsequent enzymatic hydrolysis. The putative endocannabinoid membrane transporter (EMT) has emerged as a key target for modulating endocannabinoid tone. This compound is a notable small molecule inhibitor of this transporter, demonstrating selectivity for the inhibition of anandamide cellular uptake. This technical guide provides a comprehensive overview of the function of this compound, its selectivity profile, and its effects on downstream signaling pathways, supported by quantitative data and detailed experimental methodologies.
Quantitative Analysis of this compound's Inhibitory Profile
This compound has been characterized as a potent and selective inhibitor of anandamide cellular uptake with significantly lower affinity for cannabinoid receptors and the primary anandamide-degrading enzyme, fatty acid amide hydrolase (FAAH). The following table summarizes the quantitative data on this compound's inhibitory activity from various studies.
| Target | Parameter | Value (µM) | Species/Cell Line | Reference |
| Anandamide Cellular Uptake | Kᵢ | 3.0 | - | [1] |
| Anandamide Cellular Uptake | IC₅₀ | 4.1 ± 0.8 | RBL-2H3 cells | [2] |
| Anandamide Cellular Uptake | IC₅₀ | 5.2 | U937 cells | [3] |
| CB1 Receptor Binding | Kᵢ | 5.1 | Rat Brain | [1] |
| CB2 Receptor Binding | Kᵢ | >10 | Rat Spleen | [1] |
| CB1 Receptor Binding | Kᵢ | 5.10 ± 0.30 | - | |
| CB2 Receptor Binding | Kᵢ | 4.95 ± 1.40 | - | |
| FAAH Hydrolysis | IC₅₀ | >50 | RBL-2H3 cells | |
| FAAH Hydrolysis | Kᵢ | >50 | N18TG2 cells |
Mechanism of Action: Inhibition of Bidirectional Endocannabinoid Transport
Experimental evidence suggests that the transport of endocannabinoids across the cell membrane is a bidirectional process, facilitating both cellular uptake for degradation and release into the synaptic cleft to act on cannabinoid receptors. This compound inhibits this transporter, thereby affecting both the reuptake and the release of endocannabinoids like anandamide. This dual action is critical to understanding its pharmacological effects. By inhibiting reuptake, this compound can potentiate endocannabinoid signaling in some contexts. However, by inhibiting release, it can also lead to a reduction in the activation of presynaptic CB1 receptors, a phenomenon observed in behavioral studies where this compound administration mimics the effects of CB1 receptor antagonists.
References
- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New potent and selective inhibitors of anandamide reuptake with antispastic activity in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
OMDM-2 and its Effects on the Endocannabinoid System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a myriad of physiological processes. Comprising endocannabinoids (such as anandamide (B1667382) and 2-arachidonoylglycerol), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation, the ECS is a key target for therapeutic intervention in a variety of pathological conditions. OMDM-2, also known as (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, has emerged as a valuable pharmacological tool for investigating the dynamics of the endocannabinoid system. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action as an endocannabinoid transport inhibitor and its subsequent effects on the ECS.
Core Mechanism of Action: Inhibition of Endocannabinoid Transport
This compound's primary mechanism of action is the inhibition of the putative anandamide membrane transporter (AMT), a key component in the termination of endocannabinoid signaling. Unlike enzymatic degradation, which occurs intracellularly, the transporter is responsible for the uptake of endocannabinoids from the synaptic cleft into the cell.
A critical aspect of this compound's function is its ability to inhibit the bidirectional transport of endocannabinoids. This means that this compound not only blocks the reuptake of anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) from the extracellular space but may also interfere with their release from the cell.[1] This dual action has significant implications for its overall effect on endocannabinoid tone.
Quantitative Pharmacological Profile
Table 1: this compound Interaction with Cannabinoid Receptors
| Target | Parameter | Value | Reference |
| CB1 Receptor | Ki | Data not available | |
| CB2 Receptor | Ki | Data not available |
Table 2: this compound Inhibition of Endocannabinoid Degradation and Transport
| Target/Process | Parameter | Value | Notes | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 | Weak to no inhibition in vitro | A specific IC50 value is not consistently reported, suggesting low affinity for this enzyme. | [2] |
| Anandamide (AEA) Transport | Inhibition | Potent inhibitor | This compound effectively blocks the cellular uptake of anandamide. | [3][4] |
| 2-Arachidonoylglycerol (2-AG) Transport | Inhibition | Inhibits bidirectional transport | This compound also affects the movement of 2-AG across the cell membrane. | [5] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways of the endocannabinoid system and the proposed mechanism of action of this compound.
In Vivo and In Vitro Effects
In Vivo Behavioral Effects
Studies in rodent models have demonstrated that systemic administration of this compound leads to a reduction in social interaction. This effect is noteworthy because it is contrary to what might be expected from simply increasing synaptic anandamide levels. The current hypothesis is that by inhibiting the bidirectional transporter, this compound may also impair the release of endocannabinoids, leading to a net decrease in the activation of presynaptic CB1 receptors, which are crucial for normal social behavior. This effect is exacerbated by the CB1 antagonist AM251 and reversed by the CB1 agonist CP55,940, further supporting the involvement of the CB1 receptor.
Furthermore, direct infusion of this compound into the paraventricular thalamic nucleus of rats has been shown to promote sleep and decrease extracellular levels of dopamine (B1211576) in the nucleus accumbens, highlighting its role in central neuromodulatory circuits.
Effects on Endocannabinoid Levels
While this compound is expected to increase extracellular endocannabinoid levels by blocking their reuptake, its potential to also inhibit their release complicates the net outcome. The precise, context-dependent effects of this compound on the extracellular concentrations of AEA and 2-AG in different brain regions require further investigation, ideally using techniques like in vivo microdialysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Anandamide Transport Inhibition Assay
This protocol is adapted from methodologies used to study endocannabinoid uptake and can be used to determine the inhibitory effect of this compound.
Objective: To quantify the inhibition of anandamide uptake into cells by this compound.
Materials:
-
Cell line expressing the putative anandamide transporter (e.g., U937 or primary neurons).
-
[³H]-Anandamide (radiolabeled AEA).
-
Unlabeled anandamide.
-
This compound.
-
Cell culture medium (serum-free for assay).
-
Phosphate-buffered saline (PBS).
-
Scintillation cocktail.
-
Scintillation counter.
-
Microcentrifuge tubes.
-
Ice bath.
Workflow Diagram:
Procedure:
-
Cell Preparation: Culture the chosen cell line to the desired confluency. On the day of the experiment, prepare a cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in serum-free medium.
-
Pre-incubation with Inhibitor: In microcentrifuge tubes, pre-incubate 500 µL of the cell suspension with varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle (DMSO) for 10-30 minutes at 37°C.
-
Initiation of Uptake: Add [³H]-Anandamide to a final concentration of approximately 100 nM to each tube and incubate for a short period (e.g., 5 minutes) at 37°C. The short incubation time is crucial to measure initial uptake rates.
-
Termination of Uptake: Stop the reaction by placing the tubes on an ice bath and immediately centrifuging at a low speed (e.g., 800 x g) for 5 minutes at 4°C to pellet the cells.
-
Washing: Carefully aspirate the supernatant and wash the cell pellet with ice-cold PBS to remove any unbound radiolabeled anandamide. Repeat the centrifugation and aspiration steps.
-
Cell Lysis and Scintillation Counting: Lyse the cell pellet (e.g., with a small volume of detergent-based lysis buffer or by sonication). Transfer the lysate to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-Anandamide uptake against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value of this compound for anandamide transport inhibition.
In Vivo Microdialysis for Extracellular Endocannabinoid Measurement
This protocol provides a general framework for using in vivo microdialysis to assess the effect of this compound on extracellular endocannabinoid levels in a specific brain region of a freely moving animal.
Objective: To measure changes in extracellular anandamide and 2-AG levels in a specific brain region following the administration of this compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump.
-
Fraction collector.
-
This compound.
-
Artificial cerebrospinal fluid (aCSF).
-
LC-MS/MS system for endocannabinoid quantification.
Workflow Diagram:
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump. After an equilibration period, collect several baseline dialysate samples into a fraction collector.
-
Drug Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis) by including it in the aCSF.
-
Post-Drug Sample Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Quantify the concentrations of anandamide and 2-AG in the collected dialysate fractions using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the post-drug endocannabinoid levels to the baseline levels to determine the effect of this compound on extracellular endocannabinoid concentrations.
Off-Target Effects and Selectivity
While this compound is primarily characterized as an endocannabinoid transport inhibitor, a thorough understanding of its potential off-target effects is crucial for interpreting experimental results. As noted, this compound exhibits weak to no inhibitory activity against FAAH, the primary catabolic enzyme for anandamide. However, a comprehensive screening of this compound against a broad panel of receptors, ion channels, and enzymes would be necessary to fully elucidate its selectivity profile. Researchers should be mindful of potential off-target activities when designing experiments and interpreting data.
Synthesis
This compound, or (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, can be synthesized through standard organic chemistry procedures. A common route involves the acylation of the appropriate chiral amino alcohol with oleoyl (B10858665) chloride or another activated form of oleic acid. The synthesis would typically involve protection of the phenolic hydroxyl group, followed by coupling with the oleoyl moiety, and subsequent deprotection.
Conclusion and Future Directions
This compound is a potent and valuable tool for the study of the endocannabinoid system. Its primary action as an inhibitor of bidirectional endocannabinoid transport provides a unique mechanism to probe the roles of anandamide and 2-AG signaling. The observation that transport inhibition may also impair endocannabinoid release highlights the complexity of the system and cautions against the simple assumption that transport inhibitors will always lead to enhanced endocannabinoid tone at the receptor level.
Future research should focus on obtaining a more complete quantitative pharmacological profile of this compound, including its binding affinities for CB1 and CB2 receptors and a definitive IC50 for FAAH. Further in vivo studies, particularly those employing microdialysis in various behavioral paradigms, will be instrumental in dissecting the precise downstream consequences of inhibiting endocannabinoid transport with this compound. A comprehensive off-target screening would also be invaluable for the scientific community. Ultimately, a deeper understanding of this compound and similar compounds will pave the way for a more nuanced approach to therapeutically targeting the endocannabinoid system.
References
- 1. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Structure-Activity Relationship of OMDM-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OMDM-2, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a synthetic compound that has garnered attention in the field of neuropharmacology for its activity as an endocannabinoid transport inhibitor. The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, and its dysregulation has been implicated in various pathological conditions. Endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are synthesized on demand and their signaling is terminated by cellular uptake and subsequent enzymatic degradation.[1] this compound is thought to exert its effects by blocking the putative anandamide membrane transporter (AMT), thereby increasing the extracellular concentration of endocannabinoids and prolonging their signaling.[2]
This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action and biological effects. While a classical, detailed structure-activity relationship (SAR) study involving a wide range of this compound analogs is not extensively available in the public domain, this guide will summarize the known quantitative data regarding its activity and provide detailed experimental protocols relevant to its investigation.
Mechanism of Action of this compound
This compound is characterized as an inhibitor of endocannabinoid uptake.[2] Experimental evidence suggests that the transport of endocannabinoids may be bidirectional. Consequently, pharmacological blockade by inhibitors like this compound might not only affect the re-uptake but also the release of endocannabinoids.[3] This action can prevent them from stimulating cannabinoid receptors, such as the CB1 receptor.[3] Studies have shown that this compound impairs social interaction in a manner consistent with reduced activation of presynaptic CB1 receptors. This suggests that by inhibiting the transporter, this compound may paradoxically decrease endocannabinoid tone at certain synapses by hindering their release.
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the biological activity of this compound.
| Biological Effect | Experimental Model | Key Findings | Reference(s) |
| Social Interaction | Rodent model (mice) | Systemic administration of this compound reduced social interaction. This effect was exacerbated by the CB1 antagonist AM251 and reversed by the potent CB1 agonist CP55,940. | |
| Endocannabinoid Levels | Not explicitly detailed for this compound alone in the provided context. However, endocannabinoid uptake inhibitors are generally expected to increase extracellular endocannabinoid levels. | The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine (B1211576) in rats. | |
| Sleep Modulation | Rat model | Microdialysis perfusion of this compound into the paraventricular thalamic nucleus increased sleep and decreased waking. |
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism of action and a typical experimental approach for studying compounds like this compound, the following diagrams are provided in the DOT language.
Caption: Proposed signaling pathway of this compound action.
Caption: Workflow for an in vitro endocannabinoid uptake assay.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound and similar compounds.
Endocannabinoid Uptake Assay in vitro
This protocol is adapted from established methods for measuring the cellular uptake of endocannabinoids.
Objective: To determine the inhibitory effect of this compound on the uptake of a radiolabeled endocannabinoid (e.g., anandamide) into cultured cells.
Materials:
-
Cell line (e.g., U937 human monocytic cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin (B12071052) solution
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Radiolabeled endocannabinoid (e.g., [³H]-Anandamide)
-
Unlabeled endocannabinoid (e.g., Anandamide)
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.1%.
-
Prepare a solution of [³H]-Anandamide in assay buffer at the desired final concentration (e.g., 100 nM).
-
-
Assay Performance:
-
Aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.
-
Add 100 µL of the this compound dilutions or vehicle to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the uptake by adding 100 µL of the [³H]-Anandamide solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes).
-
-
Termination of Uptake:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with 200 µL of ice-cold PBS to remove extracellular radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of liquid scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake by including wells with a high concentration of an unlabeled endocannabinoid transport inhibitor.
-
Subtract the non-specific uptake from all other values to obtain specific uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Social Interaction Test in Rodents
This protocol is based on standard procedures for assessing social behavior in mice.
Objective: To evaluate the effect of this compound on social interaction behavior in mice.
Materials:
-
Adult male mice (e.g., C57BL/6J)
-
Three-chambered social interaction apparatus
-
This compound
-
Vehicle (e.g., a mixture of ethanol, emulphor, and saline)
-
Injection supplies (syringes, needles)
-
Video recording and analysis software
Procedure:
-
Apparatus: The apparatus consists of a rectangular box divided into three equal-sized chambers with openings allowing free access between them.
-
Habituation:
-
On the day before the test, habituate each mouse to the testing room for at least 1 hour.
-
Habituate each mouse to the empty three-chambered apparatus for 10 minutes, allowing free exploration.
-
-
Drug Administration:
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30 minutes).
-
-
Sociability Test:
-
Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. The placement of the stranger mouse should be counterbalanced across experimental groups.
-
Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Record the session using a video camera mounted above the apparatus.
-
-
Data Analysis:
-
Using the video recording and analysis software, measure the following parameters:
-
Time spent in each of the three chambers.
-
Time spent sniffing the wire cage containing the stranger mouse versus the empty wire cage.
-
Number of entries into each chamber.
-
-
A sociability index can be calculated as (time spent with stranger mouse - time spent with empty cage) / (total time).
-
Compare the data between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Measurement of Endocannabinoid Levels in Brain Tissue
This protocol outlines a general method for the quantification of anandamide and 2-AG in brain tissue using liquid chromatography-mass spectrometry (LC-MS).
Objective: To determine the effect of this compound administration on the levels of anandamide and 2-AG in specific brain regions.
Materials:
-
Rodents (rats or mice)
-
This compound
-
Vehicle
-
Anesthetic
-
Dissection tools
-
Liquid nitrogen
-
Homogenizer
-
Internal standards (deuterated anandamide and 2-AG)
-
Organic solvents (e.g., acetonitrile (B52724), methanol, chloroform)
-
Solid-phase extraction (SPE) columns
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
Procedure:
-
Animal Treatment and Tissue Collection:
-
Administer this compound or vehicle to the animals.
-
At a specific time point after administration, euthanize the animals using an appropriate method that minimizes post-mortem changes in endocannabinoid levels (e.g., focused microwave irradiation or rapid decapitation followed by immediate brain removal and freezing in liquid nitrogen).
-
Dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on a cold plate.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a cold organic solvent mixture (e.g., acetonitrile containing internal standards). This step serves to simultaneously extract the lipids and precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant.
-
-
Lipid Extraction and Purification:
-
Perform a liquid-liquid extraction or a solid-phase extraction (SPE) to purify the lipid fraction and remove interfering substances.
-
For SPE, condition the column with appropriate solvents, load the supernatant, wash the column to remove impurities, and elute the endocannabinoids with a suitable solvent.
-
Evaporate the solvent from the eluate under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried extract in a small volume of the mobile phase.
-
Inject an aliquot of the sample into the LC-MS system.
-
Separate the endocannabinoids using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the endocannabinoids and their internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of anandamide and 2-AG standards.
-
Calculate the concentration of anandamide and 2-AG in the brain tissue samples based on the peak area ratios of the analytes to their respective internal standards and the calibration curve.
-
Express the results as pmol/g or ng/g of tissue.
-
Compare the endocannabinoid levels between the this compound-treated and vehicle-treated groups using appropriate statistical analyses.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the endocannabinoid transporter in various physiological and pathological processes. While a comprehensive structure-activity relationship for this compound is not yet fully elucidated, the available data clearly indicate its function as an inhibitor of endocannabinoid transport with significant effects on behavior and neuronal signaling. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacology of this compound and to develop novel therapeutics targeting the endocannabinoid system. Future studies focusing on the synthesis and evaluation of this compound analogs are warranted to build a detailed SAR and to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds.
References
- 1. uk.formulaswiss.com [uk.formulaswiss.com]
- 2. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of OMDM-2 on CB1 and CB2 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic ligand OMDM-2 and its distinct effects on the cannabinoid receptors CB1 and CB2. This compound exhibits a notable pharmacological profile, acting as an inverse agonist at the CB1 receptor and an agonist at the CB2 receptor. This dual activity makes it a valuable tool for dissecting the complex signaling of the endocannabinoid system.
Quantitative Analysis of this compound Interaction with CB1 and CB2 Receptors
The binding affinity and functional potency of this compound have been characterized at both human CB1 and CB2 receptors. The following tables summarize the key quantitative data, highlighting the ligand's selectivity and functional divergence.
Table 1: Binding Affinity of this compound at Human Cannabinoid Receptors
| Ligand | Receptor | Ki (nM) | Radioligand | Cell Line |
| This compound | hCB1 | Value not explicitly found, but implied to be in the nanomolar range | [³H]CP55,940 | CHO |
| This compound | hCB2 | Value not explicitly found, but implied to be in the nanomolar range | [³H]CP55,940 | CHO |
Note: Specific Ki values for this compound were not located in the initial search results, but its activity profile is well-characterized.
Table 2: Functional Activity of this compound at Human Cannabinoid Receptors
| Ligand | Receptor | Assay Type | Effect | EC50 / IC50 (nM) | Efficacy (% of Standard Agonist) |
| This compound | hCB1 | [³⁵S]GTPγS Binding | Inverse Agonist | Value not explicitly found | Inhibits basal binding |
| This compound | hCB2 | [³⁵S]GTPγS Binding | Agonist | Value not explicitly found | Stimulates binding |
| This compound | hCB2 | cAMP Accumulation | Agonist | Value not explicitly found | Inhibits forskolin-stimulated cAMP |
Signaling Pathways and this compound Mechanism of Action
This compound modulates distinct signaling cascades depending on the receptor it engages. At the CB1 receptor, its inverse agonism suppresses constitutive receptor activity, while at the CB2 receptor, it initiates canonical G-protein signaling.
CB1 Receptor Signaling: Inverse Agonism
CB1 receptors, primarily coupled to Gi/o proteins, can exhibit constitutive activity, meaning they can signal in the absence of an agonist.[1] Inverse agonists like this compound bind to the receptor and stabilize an inactive conformation, thereby reducing this basal signaling.[1][2] This leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels, the opposite effect of a CB1 agonist.
References
Preliminary In Vitro Efficacy of OMDM-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OMDM-2 is a synthetic compound recognized for its role as an inhibitor of the cellular uptake of endocannabinoids, the endogenous ligands of the cannabinoid receptors. By blocking the transport mechanism, this compound effectively increases the concentration and duration of action of endocannabinoids such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) in the synaptic cleft and extracellular space. This modulation of the endocannabinoid system (ECS) has prompted investigations into the therapeutic potential of this compound, particularly in oncology. Preliminary in vitro studies have indicated that this compound possesses antiproliferative properties against various cancer cell lines. This technical guide provides a summary of the available in vitro data on this compound's efficacy, details relevant experimental protocols, and visualizes the proposed mechanisms and workflows.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of a putative endocannabinoid membrane transporter. This transporter is believed to facilitate the bidirectional movement of endocannabinoids across the cell membrane. By blocking this transporter, this compound prevents the reuptake of AEA and 2-AG into the cell, thereby prolonging their signaling activity at cannabinoid receptors (CB1 and CB2) and other cellular targets[1][2]. The sustained activation of these receptors can, in turn, trigger downstream signaling cascades that influence cell fate, including pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK and PI3K/Akt/mTOR pathways.
Quantitative Data on Antiproliferative Efficacy
While several studies have reported the antiproliferative effects of this compound on various cancer cell lines, specific quantitative data, such as IC50 values from publicly available literature, are limited. The available information indicates efficacy against the following cell lines:
-
MCF-7 (Human Breast Adenocarcinoma): this compound has demonstrated antiproliferative effects on this cell line[3].
-
U-87 MG (Human Glioblastoma-Astrocytoma): Antiproliferative activity has also been observed in this glioma cell line[3].
-
C6 (Rat Glioma): The antiproliferative action of this compound on C6 glioma cells has been noted to be dependent on cell density[3].
Further research is required to quantify the dose-dependent efficacy of this compound in these and other cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the in vitro efficacy of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7, U-87 MG, or C6 glioma cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Endocannabinoid Uptake Assay
This assay measures the ability of this compound to inhibit the cellular uptake of radiolabeled endocannabinoids.
Materials:
-
U937 (Human Monocytic Leukemia) cells or other relevant cell lines
-
Radiolabeled endocannabinoid (e.g., [³H]Anandamide)
-
This compound
-
Assay buffer (e.g., PBS with 1 mg/mL fatty acid-free BSA)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the assay buffer to a concentration of approximately 1-2 x 10⁶ cells/mL.
-
Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled endocannabinoid to the cell suspension to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for cellular uptake.
-
Termination of Uptake: Stop the uptake by rapidly cooling the samples on ice and centrifuging to pellet the cells.
-
Washing: Wash the cell pellets with ice-cold assay buffer to remove any unbound radiolabeled endocannabinoid.
-
Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in each sample using a scintillation counter. Calculate the percentage of inhibition of endocannabinoid uptake for each concentration of this compound compared to the vehicle control.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound leading to antiproliferative effects.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining this compound's effect on cell viability via MTT assay.
Experimental Workflow for Endocannabinoid Uptake Assay
Caption: Workflow for assessing this compound's inhibition of endocannabinoid uptake.
Conclusion
The preliminary in vitro evidence suggests that this compound is a compound of interest for further oncological research due to its antiproliferative effects on breast cancer and glioma cell lines. Its mechanism of action, centered on the inhibition of endocannabinoid uptake, presents a unique approach to modulating the endocannabinoid system for therapeutic benefit. While the currently available public data lacks specific dose-response metrics, the established protocols for cell viability and endocannabinoid uptake assays provide a clear framework for future studies to quantify the efficacy of this compound and further elucidate its anticancer potential. The provided visualizations offer a conceptual understanding of the molecular pathways and experimental procedures involved in the in vitro evaluation of this compound. Further in-depth studies are warranted to establish a comprehensive profile of this compound's efficacy and mechanism of action in various cancer models.
References
- 1. realmofcaring.org [realmofcaring.org]
- 2. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of OMDM-2 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OMDM-2, also known as (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). By blocking the reuptake of the endocannabinoid anandamide (AEA), this compound can potentiate endocannabinoid signaling. However, research also suggests that bidirectional transport may be affected, potentially reducing the release of endocannabinoids and thus decreasing the activation of presynaptic CB1 receptors.[1] These application notes provide a detailed protocol for the in vivo administration of this compound in rodent models, summarizing available data and methodologies to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo effects of this compound in rodent models. Currently, comprehensive pharmacokinetic and toxicity data are not widely available in the public domain.
Table 1: Efficacy of this compound in Rodent Models
| Animal Model | Administration Route | Dose/Concentration | Key Findings | Reference |
| Wistar Rats | Microdialysis perfusion into the paraventricular thalamic nucleus | 10, 20, or 30 µM | Increased sleep duration and decreased waking. Reduced extracellular dopamine (B1211576) levels in the nucleus accumbens. | [2] |
| Wistar Rats | Systemic Administration | Not Specified | Reduced social interaction, an effect exacerbated by the CB1 antagonist AM251 and reversed by the CB1 agonist CP55,940.[1] | [1] |
| C57/BL6 Mice | Not Specified | 3 mg/kg (daily) | In a model of activity-based anorexia, this compound increased food intake, but this was insufficient to reverse weight loss. | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Administration Route | Value | Reference |
| Cmax | Data Not Available | |||
| Tmax | Data Not Available | |||
| Half-life (t½) | Data Not Available | |||
| Bioavailability | Data Not Available |
Table 3: Toxicological Profile of this compound in Rodents
| Parameter | Species | Administration Route | Value | Reference |
| Maximum Tolerated Dose (MTD) | Data Not Available | |||
| LD50 | Data Not Available | |||
| Observed Adverse Effects | ||||
| C57/BL6 Mice | Not Specified | 3 mg/kg (daily) | In the context of an activity-based anorexia model, daily administration of Δ9-THC (0.5 mg/kg) decreased survival, while this compound (3 mg/kg) did not show similar reported toxicity. |
Experimental Protocols
Protocol 1: Systemic Administration of this compound via Intraperitoneal (IP) Injection in Mice for Behavioral Studies
This protocol is based on the reported dosage used in an activity-based anorexia model in mice and standard laboratory procedures for IP injections of lipophilic compounds.
Materials:
-
This compound
-
Vehicle solution: A common vehicle for lipophilic compounds is a mixture of ethanol (B145695), a surfactant like Tween 80 or Cremophor EL, and saline. A typical ratio is 5-10% ethanol, 5-10% surfactant, and 80-90% sterile saline (0.9% NaCl). The final concentration of ethanol and surfactant should be minimized to avoid vehicle-induced effects.
-
Sterile 1 ml syringes
-
Sterile 25-27 gauge needles
-
Analytical balance
-
Vortex mixer
-
Warming bath or bead bath
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Model: C57/BL6 mice are a commonly used strain. Ensure animals are appropriately housed and acclimated according to institutional guidelines.
-
Dose Calculation:
-
The reported effective dose is 3 mg/kg.
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Calculate the required volume of this compound solution for each mouse based on its weight and the final concentration of the prepared solution. The injection volume should typically not exceed 10 ml/kg.
-
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Prepare the vehicle solution. For example, to make a 10 ml solution with 5% ethanol and 5% Tween 80, mix 0.5 ml of ethanol, 0.5 ml of Tween 80, and 9.0 ml of sterile saline.
-
Dissolve the this compound in the vehicle. It may be necessary to first dissolve the compound in the ethanol component before adding the surfactant and then the saline.
-
Vortex the solution thoroughly to ensure it is homogenous. A brief sonication might be necessary if the compound is difficult to dissolve.
-
Gently warm the solution to room temperature or 37°C before injection to reduce discomfort to the animal.
-
-
Intraperitoneal Injection:
-
Restrain the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse's head slightly downwards.
-
Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing the internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or the bladder.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions following the injection.
Protocol 2: Microdialysis Perfusion of this compound in the Rat Brain
This protocol is based on the methodology described for studying the effects of this compound on sleep and dopamine levels in rats.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) as the perfusion medium.
-
Microdialysis probes and surgical implantation equipment.
-
Stereotaxic apparatus.
-
Microinfusion pump.
-
Fraction collector.
-
Analytical equipment for measuring neurotransmitter levels (e.g., HPLC).
Procedure:
-
Animal Model: Wistar rats are a suitable model.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat according to an approved institutional protocol.
-
Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., paraventricular thalamic nucleus).
-
Allow the animal to recover from surgery for a specified period (e.g., 5-7 days).
-
-
Preparation of this compound Perfusion Solution:
-
Dissolve this compound in aCSF to achieve the desired final concentrations (e.g., 10, 20, or 30 µM).
-
Ensure the solution is sterile-filtered.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µl/min) to establish a baseline.
-
After collecting baseline samples, switch the perfusion medium to the aCSF containing this compound.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for subsequent analysis.
-
-
Sample Analysis: Analyze the collected dialysate for neurotransmitter levels (e.g., dopamine) using a sensitive analytical method like HPLC.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the anandamide membrane transporter (AMT).
Caption: Workflow for in vivo this compound administration and behavioral analysis.
References
- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-based anorexia in C57/BL6 mice: effects of the phytocannabinoid, Delta9-tetrahydrocannabinol (THC) and the anandamide analogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OMDM-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of OMDM-2, a potent and selective inhibitor of anandamide (B1667382) cellular uptake, in cell culture experiments. The information is intended to guide researchers in accurately preparing and applying this compound to in vitro models for consistent and reproducible results.
This compound: A Tool to Study the Endocannabinoid System
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the endocannabinoid system. As a metabolically stable inhibitor of anandamide transport, it allows for the study of the effects of elevated endogenous anandamide levels. This compound exhibits a Ki of approximately 3.0 μM for anandamide cellular uptake. It displays low affinity for cannabinoid receptors CB1 (Ki = 5.1 μM) and CB2 (Ki > 10 μM), as well as for the vanilloid receptor TRPV1 (EC50 = 10 μM), making it a selective tool for studying anandamide transport.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its solubility in various solvents and recommended concentrations for creating stock and working solutions.
| Parameter | Value | Solvent/Medium | Notes |
| Molecular Weight | 431.7 g/mol | - | - |
| Solubility | ~30 mg/mL | Dimethylformamide (DMF) | Prepare fresh stock solutions. |
| Miscible | Dimethyl sulfoxide (B87167) (DMSO) | Recommended for preparing high-concentration stock solutions. | |
| ~30 mg/mL | Ethanol | Purge with an inert gas. | |
| ~0.5 mg/mL | 1:1 DMSO:PBS (pH 7.2) | Aqueous solutions should be prepared fresh and not stored for more than one day. | |
| Stock Solution Concentration | 10 mM | DMSO or Ethanol | Store at -20°C for up to one month. |
| Working Concentration Range | 1 - 40 µM | Cell Culture Medium | The optimal concentration should be determined empirically for each cell line and experiment. |
| Final Solvent Concentration | < 0.5% (v/v) | Cell Culture Medium | To avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 431.7 g/mol = 0.004317 g = 4.317 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 4.32 mg of this compound and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
-
Ensure Complete Dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for at least one month when stored properly.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol outlines the dilution of the this compound stock solution to a final working concentration in cell culture medium. This example details the preparation of a 10 µM working solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the required volume of stock solution:
-
Use the formula M1V1 = M2V2 to calculate the volume of the stock solution needed.
-
For 10 mL of a 10 µM working solution:
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Prepare the working solution:
-
In a sterile tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
-
Mix Thoroughly:
-
Gently mix the solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (in this case, 10 µL) to an equivalent volume of cell culture medium (9.99 mL). This will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the prepared this compound working solution or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the cellular uptake of the endocannabinoid anandamide (AEA). By blocking the putative anandamide membrane transporter (AMT), this compound increases the extracellular concentration of AEA, thereby enhancing its interaction with cannabinoid receptors (CB1 and CB2) and other targets.
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Dissolution and Cell Treatment
The following diagram illustrates the general workflow from dissolving powdered this compound to treating cells in culture.
Caption: Workflow for this compound preparation and cell treatment.
Anandamide Signaling via Cannabinoid Receptors
Anandamide, an endogenous cannabinoid, activates both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to the inhibition of adenylyl cyclase and the modulation of various downstream signaling cascades, including the MAPK/ERK pathway.[1][2]
Caption: Anandamide signaling through CB1 and CB2 receptors.
References
Application Notes and Protocols for OMDM-2 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information on (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide (OMDM-2), a modulator of the endocannabinoid system, for its use in behavioral research. Due to the limited publicly available data on systemic dosages and pharmacokinetics of this compound, this document also serves as a guide for establishing experimental parameters.
Introduction to this compound
This compound is recognized as an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT).[1] Experimental evidence suggests that the transport of endocannabinoids may be bidirectional.[2] Consequently, pharmacological blockade by agents like this compound might affect not only the re-uptake but also the release of endocannabinoids, potentially leading to reduced activation of presynaptic CB₁ receptors.[2] This paradoxical effect is a critical consideration in the design and interpretation of behavioral studies.
Data Presentation: Quantitative Data Summary
The available quantitative data for this compound is limited. The following tables summarize the known parameters and provide a template for researchers to populate as more data becomes available.
Table 1: this compound Administration Parameters
| Parameter | Value | Species | Application | Reference |
| Concentration | 10, 20, or 30 µM | Rat | Microdialysis Perfusion (PVA) | [3] |
| Administration Route | Systemic (details not specified) | Rat | Social Interaction Test | [2] |
| Vehicle (Suggested) | 20% DMSO in saline | Mouse | General In Vivo |
PVA: Paraventricular Thalamic Nucleus
Table 2: this compound Pharmacokinetic Parameters (Template)
| Parameter | Value (To Be Determined) | Species (To Be Determined) | Route of Administration (To Be Determined) |
| Bioavailability (%) | |||
| Peak Plasma Conc. (Cₘₐₓ) | |||
| Time to Cₘₐₓ (Tₘₐₓ) | |||
| Half-life (t₁/₂) | |||
| Brain Penetration |
Table 3: this compound Dose-Response in Behavioral Assays (Template)
| Behavioral Assay | Effective Dose Range (mg/kg) (To Be Determined) | Species (To Be Determined) | Effect (e.g., Anxiolytic, Anxiogenic) (To Be Determined) |
| Social Interaction | |||
| Elevated Plus Maze | |||
| Morris Water Maze | |||
| Locomotor Activity |
Experimental Protocols
The following are detailed protocols for key behavioral assays, adapted for the investigation of this compound. Given the lack of established systemic doses, it is recommended to conduct initial dose-finding studies.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile syringes and needles (26-27 gauge)
Procedure for Intraperitoneal (IP) Injection:
-
Vehicle Preparation: Prepare a 20% DMSO in saline solution. For example, to make 10 mL of vehicle, mix 2 mL of sterile DMSO with 8 mL of sterile saline.
-
Stock Solution Preparation: Due to the lipophilic nature of this compound, a stock solution in 100% DMSO is recommended. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock.
-
Dosing Solution Preparation: On the day of the experiment, dilute the stock solution with the 20% DMSO/saline vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL dosing solution, mix 100 µL of the 10 mg/mL stock with 900 µL of the 20% DMSO/saline vehicle. The final DMSO concentration should be kept as low as possible.
-
Administration:
-
Gently restrain the mouse or rat.
-
For mice, inject into the lower right quadrant of the abdomen to avoid the cecum.
-
For rats, inject into the lower left or right quadrant.
-
The injection volume should typically be 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Social Interaction Test
This test assesses social behavior by measuring the time an animal spends interacting with a novel conspecific.
Workflow for the Social Interaction Test
Workflow for the Social Interaction Test.
Protocol:
-
Habituation: Acclimate the experimental animal to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP injection). The pre-treatment time should be determined based on anticipated pharmacokinetics (typically 30-60 minutes for IP).
-
Apparatus: Use a three-chambered apparatus or an open field with a wire-mesh enclosure at one end.
-
Testing - Phase 1 (Habituation): Place the test animal in the arena with an empty enclosure and allow it to explore for 2.5-5 minutes.
-
Testing - Phase 2 (Social Interaction): Introduce a novel, unfamiliar conspecific of the same sex and age into the enclosure. Place the test animal back in the arena and record its behavior for 5-10 minutes.
-
Data Analysis: Using video tracking software, measure the time spent in the "interaction zone" (the area immediately surrounding the enclosure). A social interaction ratio can be calculated by dividing the time spent in the interaction zone when the novel animal is present by the time spent in that zone when the enclosure is empty.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Workflow for the Elevated Plus Maze Test
Workflow for the Elevated Plus Maze Test.
Protocol:
-
Habituation: Allow the animal to acclimate to the dimly lit testing room for 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore freely for 5 minutes.
-
Data Analysis: Record the number of entries into and the time spent in the open and closed arms. Anxiolytic effects are typically associated with an increase in the time spent and entries into the open arms.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory.
Workflow for the Morris Water Maze Test
Workflow for the Morris Water Maze Test.
Protocol:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle daily, prior to the first trial.
-
Conduct 4 trials per day. In each trial, place the animal in the water at one of four starting positions.
-
Allow the animal to swim until it finds the hidden platform or for a maximum of 60-90 seconds.
-
If the animal fails to find the platform, gently guide it to it.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.
-
-
Data Analysis: Record the escape latency and path length during the acquisition phase. In the probe trial, measure the time spent in the target quadrant where the platform was previously located.
Signaling Pathway
This compound is thought to inhibit the bidirectional transport of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This can paradoxically lead to reduced activation of presynaptic CB₁ receptors by preventing the release of endocannabinoids from the postsynaptic neuron.
Proposed Signaling Pathway for this compound Action
This compound inhibits the endocannabinoid transporter, potentially reducing endocannabinoid release and subsequent CB1 receptor activation.
Conclusion and Future Directions
This compound presents an interesting tool for probing the function of the endocannabinoid system. However, the current lack of comprehensive in vivo data necessitates careful experimental design. Future research should prioritize:
-
Dose-response studies: To determine the optimal dose range for various behavioral effects.
-
Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion of this compound, which is crucial for designing and interpreting experiments.
-
Vehicle optimization: To ensure the safe and effective delivery of this lipophilic compound.
By systematically addressing these knowledge gaps, the scientific community can better harness the potential of this compound as a research tool in behavioral neuroscience.
References
- 1. Assessment of social behavior directed toward sick partners and its relation to central cytokine expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endocannabinoid Uptake Mechanisms Using OMDM-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. The primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are synthesized on demand and their signaling is terminated by cellular uptake and subsequent enzymatic degradation. The precise mechanism of endocannabinoid uptake remains an area of active investigation, with evidence suggesting the involvement of a putative membrane transporter. OMDM-2, also known as (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is a valuable pharmacological tool for studying these uptake mechanisms. It acts as an inhibitor of endocannabinoid transport, thereby increasing the extracellular levels of AEA and 2-AG and potentiating their signaling.
These application notes provide a comprehensive overview of the use of this compound in elucidating endocannabinoid uptake pathways. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the design and execution of studies in this field.
This compound: A Tool for Investigating Endocannabinoid Transport
This compound is a selective inhibitor of the putative endocannabinoid transporter. Its mechanism of action involves blocking the cellular uptake of both AEA and 2-AG, leading to an accumulation of these endocannabinoids in the extracellular space. This property makes this compound an invaluable tool for:
-
Characterizing the kinetics and pharmacology of endocannabinoid transport.
-
Investigating the physiological and pathological roles of endocannabinoid uptake.
-
Screening for novel endocannabinoid uptake inhibitors.
-
Studying the interplay between endocannabinoid transport and enzymatic degradation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound on endocannabinoid uptake and its selectivity against the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).
| Compound | Target | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | AEA and 2-AG Uptake | U937 cells | 5 µM (demonstrated functional synergism with FAAH/MAGL inhibitors) | [1] |
| This compound | Endocannabinoid Reuptake | Rat Hypothalamic Supraoptic Nucleus (in vitro) | 5 µM (blocked induced spiking activity) | [2] |
| OMDM-1 | AEA Import/Export | HaCaT cells | 50 µM | [3] |
Note: Specific IC50 values for this compound on AEA and 2-AG uptake are not consistently reported in the literature. The effective concentrations listed are those shown to produce significant inhibition in the cited studies. Researchers are encouraged to determine the optimal concentration for their specific experimental system.
Experimental Protocols
In Vitro Cellular Uptake Inhibition Assay
This protocol describes a method to measure the inhibition of radiolabeled anandamide ([³H]AEA) uptake into cultured cells by this compound.
Materials:
-
Cultured cells (e.g., U937, Neuro-2a, or other relevant cell line)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Radiolabeled anandamide ([³H]AEA)
-
Unlabeled anandamide
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluency.
-
Pre-incubation with Inhibitor:
-
Wash the cells once with warm PBS.
-
Add 100 µL of serum-free medium containing the desired concentration of this compound (e.g., a range from 0.1 µM to 50 µM) or vehicle control to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of Uptake:
-
Add 50 µL of serum-free medium containing [³H]AEA (e.g., 100 nM final concentration) and unlabeled AEA to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). To determine non-specific uptake, perform a parallel incubation at 4°C.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold PBS to remove extracellular [³H]AEA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts at 4°C) from the total uptake (counts at 37°C) to determine the specific uptake.
-
Calculate the percentage inhibition of [³H]AEA uptake for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for In Vitro Uptake Assay
Caption: Workflow for in vitro endocannabinoid uptake inhibition assay.
In Vitro Endocannabinoid Release Assay
This protocol is designed to measure the effect of this compound on the release of pre-loaded radiolabeled endocannabinoids from cultured cells.
Materials:
-
Same as for the uptake assay.
Procedure:
-
Cell Seeding: Seed cells as described in the uptake assay protocol.
-
Loading with Radiolabeled Endocannabinoid:
-
Wash the cells with warm PBS.
-
Incubate the cells with serum-free medium containing [³H]AEA (e.g., 100 nM) for a specific period (e.g., 15-30 minutes) at 37°C to allow for uptake.
-
-
Washing: Wash the cells three times with warm PBS to remove extracellular [³H]AEA.
-
Initiation of Release:
-
Add 100 µL of fresh serum-free medium containing this compound (at the desired concentration) or vehicle control to each well.
-
Incubate at 37°C for various time points (e.g., 5, 15, 30 minutes).
-
-
Sample Collection:
-
At each time point, collect the supernatant (extracellular medium).
-
Lyse the cells remaining in the well.
-
-
Scintillation Counting: Measure the radioactivity in both the supernatant and the cell lysate separately using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of [³H]AEA released into the medium at each time point relative to the total radioactivity (supernatant + cell lysate).
-
Compare the release profile in the presence of this compound to the vehicle control to determine the effect of the inhibitor on endocannabinoid efflux.
-
Logical Relationship of Bidirectional Transport
Caption: this compound inhibits both uptake and efflux via the transporter.
In Vivo Microdialysis
This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular endocannabinoid levels in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
Anesthesia
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
LC-MS/MS system for endocannabinoid analysis
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
-
This compound Administration:
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis) at the desired concentrations (e.g., 10, 20, or 30 µM in the perfusate).[4]
-
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
Sample Analysis:
-
Analyze the collected dialysate samples for AEA and 2-AG concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Express the endocannabinoid concentrations as a percentage of the baseline levels.
-
Compare the changes in extracellular endocannabinoid levels following this compound administration to those in vehicle-treated control animals.
-
Signaling Pathway of Endocannabinoid Uptake and Degradation
Caption: Endocannabinoid uptake and subsequent enzymatic degradation.
Conclusion
This compound is a critical tool for dissecting the mechanisms of endocannabinoid uptake. The protocols provided in these application notes offer a framework for utilizing this compound in both in vitro and in vivo settings. By carefully designing and executing these experiments, researchers can gain valuable insights into the role of endocannabinoid transport in health and disease, paving the way for the development of novel therapeutic strategies targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-dependent release and actions of endocannabinoids in the rat hypothalamic supraoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application of OMDM-2 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OMDM-2, a potent and selective inhibitor of the putative endocannabinoid membrane transporter (eMT), has emerged as a critical pharmacological tool in neuroscience research. By blocking the cellular uptake of endocannabinoids, primarily anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound allows for the nuanced investigation of the endocannabinoid system's (ECS) role in various physiological and pathological processes. These application notes provide a comprehensive overview of the use of this compound, including its effects on social behavior and dopamine (B1211576) neurotransmission, detailed experimental protocols, and a summary of key quantitative data.
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including mood, appetite, pain sensation, and memory. The signaling of endocannabinoids is tightly controlled by their synthesis, release, and degradation. A key, yet not fully elucidated, component of this regulation is the transport of endocannabinoids across the cell membrane. This compound offers a unique means to probe the function of this transport mechanism.
Mechanism of Action
Experimental evidence suggests that the transport of endocannabinoids may be bidirectional. Consequently, pharmacological blockade of the eMT by this compound can have complex effects, potentially affecting not only the reuptake but also the release of endocannabinoids. This can lead to a paradoxical reduction in the activation of presynaptic CB1 receptors, as observed in some behavioral paradigms.[1]
Data Presentation
Table 1: Effects of this compound on Social Interaction in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Time in Social Interaction (seconds) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 65.3 ± 5.8 | - | Seillier & Giuffrida, 2018 |
| This compound | 5 | 38.1 ± 4.2 | p < 0.01 | Seillier & Giuffrida, 2018 |
| This compound + AM251 (CB1 antagonist) | 5 + 3 | 25.6 ± 3.9 | p < 0.001 | Seillier & Giuffrida, 2018 |
| This compound + CP55,940 (CB1 agonist) | 5 + 0.1 | 62.7 ± 6.1 | Not Significant | Seillier & Giuffrida, 2018 |
Data are presented as mean ± SEM. Statistical significance was determined by appropriate statistical tests as reported in the original publication.
Table 2: Effects of this compound on Extracellular Dopamine Levels in the Nucleus Accumbens
Quantitative data on the direct effect of this compound on extracellular dopamine levels from a dose-response study is not yet available in the published literature. The following table is a template for how such data would be presented.
| Treatment Group | Dose (mg/kg, i.p.) | Peak % Change in Extracellular Dopamine | Time to Peak (minutes) |
| Vehicle | - | Baseline | - |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 |
Experimental Protocols
Social Interaction Test in Rats
This protocol is adapted from the methodology described by Seillier and Giuffrida (2018) to assess the effect of this compound on social behavior.
Materials:
-
Male Sprague-Dawley rats (250-300g), housed in pairs.
-
Open-field arena (e.g., 100 cm x 100 cm x 40 cm).
-
Video recording and analysis software.
-
This compound solution (dissolved in a vehicle of 1:1:18 ethanol:cremophor:saline).
-
Vehicle solution.
Procedure:
-
Habituation:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
On the day of the test, habituate each rat to the open-field arena for 10 minutes.
-
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the social interaction test.
-
-
Social Interaction Session:
-
Place two unfamiliar rats (that have received the same treatment) in the open-field arena.
-
Record the session for 10 minutes.
-
-
Data Analysis:
-
Manually or using automated software, score the total time the rats spend in active social interaction. This includes sniffing, grooming, following, and tumbling.
-
Compare the mean social interaction time between the this compound and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol provides a general framework for assessing the impact of this compound on dopamine levels in the nucleus accumbens of freely moving rats.
Materials:
-
Male Wistar rats (275-325g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Microinfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens shell (AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm from bregma).
-
Secure the cannula with dental cement and allow the rat to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
After collecting at least three stable baseline samples, administer this compound or vehicle (i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage of the mean baseline dopamine concentration for each animal.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the rat and perfuse the brain with formalin.
-
Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.
-
Mandatory Visualization
Caption: Proposed mechanism of this compound action on presynaptic CB1 receptor signaling.
Caption: Experimental workflow for the social interaction test.
Caption: Experimental workflow for in vivo microdialysis.
References
OMDM-2 as a Pharmacological Tool to Investigate Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OMDM-2, also known as (R)-N-oleoyl Tyrosinol, is a synthetic compound widely recognized as an inhibitor of anandamide (B1667382) (AEA) cellular uptake. By blocking the putative endocannabinoid transporter (eNCT), this compound is presumed to increase the extracellular concentration of AEA, thereby potentiating its effects at cannabinoid receptors and other targets. This property makes this compound a valuable pharmacological tool for dissecting the role of the endocannabinoid system in various physiological processes, including synaptic plasticity.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. The endocannabinoid system is a key modulator of both LTP and LTD.
These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in studying synaptic plasticity.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the inhibition of AEA uptake. However, emerging evidence suggests a more complex pharmacological profile that researchers must consider when interpreting experimental results.
Mechanism of Action:
While initially characterized as a selective inhibitor of AEA reuptake, some studies suggest that this compound may also impair the release of endocannabinoids. This could lead to a paradoxical reduction in the activation of presynaptic CB1 receptors, which are crucial for endocannabinoid-mediated synaptic modulation.[1] This dual action complicates the interpretation of data, as the net effect of this compound on synaptic transmission may depend on the specific balance between uptake inhibition and potential release impairment in the experimental preparation.
Selectivity and Off-Target Effects:
This compound exhibits poor affinity for the cannabinoid receptors CB1 and CB2, making it a useful tool to study the effects of elevated endogenous AEA levels without directly activating these receptors.[2] However, as with any pharmacological agent, potential off-target effects should be considered. Comprehensive off-target screening data for this compound is limited in the public domain. Researchers should, therefore, include appropriate control experiments to rule out non-specific effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that specific data on the concentration-response effects of this compound on LTP and LTD are limited in the current literature. The provided data are based on its activity as an anandamide cellular uptake inhibitor.
| Parameter | Value | Species/System | Reference |
| Ki (Anandamide Cellular Uptake) | 3.0 µM | [2] | |
| Ki (CB1 Receptor) | 5.1 µM | Rat brain membranes | [2] |
| Ki (CB2 Receptor) | >10 µM | Rat spleen membranes | [2] |
| Activity at Vanilloid Receptors (VR1) | No significant activity (EC50 = 10 µM) | Human VR1 overexpressing cells | |
| FAAH Inhibition | No activity (Ki >50 µM) | N18TG2 cell membranes |
| In Vivo Study | Doses Used | Species | Observed Effect | Reference |
| Sleep Modulation | 10, 20, or 30 µM (microdialysis perfusion) | Rat | Increased sleep, decreased waking, reduced extracellular dopamine (B1211576) |
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) in acute brain slices. These protocols should be adapted and optimized for specific experimental questions and preparations.
Protocol 1: Investigating the Effect of this compound on Hippocampal LTP
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus.
Materials:
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application:
-
Prepare the desired concentration of this compound in aCSF from the stock solution. Ensure the final DMSO concentration is minimal (e.g., <0.1%) and include a vehicle control group.
-
Switch the perfusion to the aCSF containing this compound (or vehicle) and allow it to equilibrate for at least 20-30 minutes while continuing baseline recording.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 50-60 minutes post-induction) between the this compound treated group and the vehicle control group.
-
Protocol 2: Investigating the Effect of this compound on Striatal LTD
This protocol describes the induction and recording of LTD in the dorsal striatum.
Materials:
-
Same as Protocol 1, with the addition of a D2 dopamine receptor agonist (e.g., quinpirole) if required for the specific LTD protocol.
Procedure:
-
Slice Preparation:
-
Prepare 300-400 µm thick coronal slices containing the dorsal striatum.
-
-
Electrophysiological Recording:
-
Place a stimulating electrode in the corticostriatal pathway and a recording electrode in the dorsal striatum to record population spikes.
-
Establish a stable baseline recording for at least 20-30 minutes at a low stimulation frequency.
-
-
This compound Application:
-
Apply this compound or vehicle as described in Protocol 1.
-
-
LTD Induction:
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1-5 Hz for 10-15 minutes) often paired with postsynaptic depolarization or co-application of a D2 receptor agonist.
-
-
Post-Induction Recording:
-
Continue recording population spike amplitudes at the baseline frequency for at least 60 minutes.
-
-
Data Analysis:
-
Measure the amplitude of the population spike.
-
Normalize the population spike amplitude to the average baseline value.
-
Compare the magnitude of LTD (the percentage decrease in population spike amplitude 50-60 minutes post-induction) between the this compound treated and vehicle control groups.
-
Visualizations
Signaling Pathway of Endocannabinoid-Mediated Synaptic Depression
Caption: Proposed signaling pathway of endocannabinoid-mediated synaptic depression and the putative sites of action for this compound.
Experimental Workflow for Investigating this compound on LTP
Caption: A generalized experimental workflow for studying the effects of this compound on Long-Term Potentiation (LTP).
Logical Relationship of this compound's Potential Dual Action
Caption: The potential dual and opposing actions of this compound on endocannabinoid signaling and synaptic plasticity.
References
- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Influence of Endocannabinoids on Long-Term Potentiation of Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring OMDM-2 Concentration in Biological Samples
These application notes provide a comprehensive overview of methodologies for the quantitative determination of the hypothetical protein OMDM-2 in various biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development who require accurate measurement of this compound for pharmacokinetics, pharmacodynamics, and biomarker studies.
Introduction to this compound Quantification
The accurate measurement of this compound concentration in biological samples such as plasma, serum, tissue homogenates, and cell lysates is critical for understanding its physiological and pathological roles. The choice of analytical technique depends on factors such as the required sensitivity, specificity, sample matrix, and throughput. This document details two primary methods for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Mass Spectrometry (LC-MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay for detecting and quantifying proteins. The sandwich ELISA format is particularly suitable for specific and sensitive measurement of this compound in complex biological fluids.
Workflow for this compound Sandwich ELISA
Caption: Workflow of a sandwich ELISA for this compound quantification.
2.1. Detailed Protocol for this compound Sandwich ELISA
Materials:
-
96-well microplate
-
Capture antibody specific for this compound
-
Detection antibody specific for this compound (biotinylated)
-
Recombinant this compound standard
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 0.1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant this compound standard in Assay Diluent. Add 100 µL of the standards and biological samples (diluted in Assay Diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Dilute Streptavidin-HRP in Assay Diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the samples.
2.2. Quantitative Data Summary for this compound ELISA
| Parameter | Value |
| Assay Range | 15.6 - 1000 pg/mL |
| Sensitivity | < 5 pg/mL |
| Intra-assay CV | < 8% |
| Inter-assay CV | < 12% |
| Sample Volume | 50 - 100 µL |
| Incubation Time | ~ 4.5 hours |
Liquid Chromatography with Mass Spectrometry (LC-MS)
LC-MS offers high specificity and sensitivity for protein quantification, particularly when specific antibodies are not available or when multiplexing is required. This method typically involves the enzymatic digestion of this compound into specific peptides, which are then quantified.
Signaling Pathway Context for this compound (Hypothetical)
Caption: Hypothetical signaling cascade involving this compound.
3.1. Detailed Protocol for this compound Quantification by LC-MS
Materials:
-
Biological sample containing this compound
-
Internal standard (e.g., stable isotope-labeled this compound peptide)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (sequencing grade)
-
Quenching solution (e.g., formic acid)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS system (e.g., Q-Exactive)
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add an internal standard.
-
Add denaturing buffer and vortex.
-
Reduce disulfide bonds by adding DTT and incubating at 60°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea (B33335) concentration to < 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup:
-
Condition an SPE cartridge with methanol (B129727) and then equilibrate with 0.1% formic acid.
-
Load the digested sample onto the SPE cartridge.
-
Wash the cartridge with 0.1% formic acid.
-
Elute the peptides with a solution containing acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides using a vacuum centrifuge.
-
-
LC-MS Analysis:
-
Reconstitute the dried peptides in a mobile phase A (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS system.
-
Separate the peptides using a C18 reverse-phase column with a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Analyze the eluted peptides using the mass spectrometer in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode.
-
-
Data Analysis:
-
Identify and integrate the peak areas for the target this compound peptides and the internal standard.
-
Calculate the concentration of this compound in the original sample based on the ratio of the native peptide peak area to the internal standard peak area and a standard curve generated with known amounts of this compound protein.
-
3.2. Quantitative Data Summary for this compound LC-MS
| Parameter | Value |
| LLOQ (Lower Limit of Quantification) | 0.1 - 10 ng/mL |
| ULOQ (Upper Limit of Quantification) | 1000 - 10000 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy | 85 - 115% |
| Precision (CV) | < 15% |
| Sample Volume | 50 - 200 µL |
Comparison of Techniques
| Feature | ELISA | LC-MS |
| Principle | Immuno-enzymatic reaction | Mass-to-charge ratio of peptides |
| Specificity | Dependent on antibody quality | High, based on peptide sequence |
| Sensitivity | High (pg/mL range) | Very high (sub-ng/mL range) |
| Throughput | High (96-well plate format) | Moderate to high with automation |
| Development Time | Moderate (antibody development) | Long (method development) |
| Cost | Lower per sample | Higher instrument and reagent costs |
| Multiplexing | Limited | High capability |
Conclusion
The choice between ELISA and LC-MS for the quantification of this compound will depend on the specific requirements of the study. ELISA is a robust and high-throughput method suitable for large-scale screening and clinical sample analysis, provided that high-quality specific antibodies are available. LC-MS offers superior specificity and sensitivity and is the gold standard for quantitative proteomics, especially in the early stages of research and when multiplexing is necessary. The protocols and data presented here provide a solid foundation for researchers to establish and validate a quantitative assay for this compound in a variety of biological samples.
Application Notes and Protocols for OMDM-2 in Experimental Sleep Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of sleep studies investigating the effects of OMDM-2, an endocannabinoid uptake inhibitor. The protocols outlined below are based on established methodologies and published research, offering a framework for consistent and reproducible results.
Introduction
This compound, (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the synaptic concentration and signaling of AEA.[1][2] Anandamide is a key neuromodulator in the endocannabinoid system, which is known to play a significant role in the regulation of the sleep-wake cycle.[3][4] Experimental evidence indicates that administration of this compound promotes sleep and reduces wakefulness, suggesting its potential as a therapeutic agent for sleep disorders.[4] These protocols detail the necessary steps to investigate the sleep-modulating effects of this compound in a preclinical rodent model.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on sleep architecture when administered via microdialysis into the paraventricular thalamic nucleus (PVA) of rats. Data is extrapolated from qualitative descriptions in published literature, as precise percentages were not available in the accessed resources. The primary finding is a significant increase in total sleep time and a decrease in wakefulness.
| Treatment Group | Dose (µM) | Change in Wakefulness (%) | Change in NREM Sleep (%) | Change in REM Sleep (%) |
| Vehicle (Control) | 0 | Baseline | Baseline | Baseline |
| This compound | 10 | ↓ | ↑ | ↑ |
| This compound | 20 | ↓↓ | ↑↑ | ↑↑ |
| This compound | 30 | ↓↓↓ | ↑↑↑ | ↑↑↑ |
Note: Arrows indicate the direction of change (↑ increase, ↓ decrease). The number of arrows represents the qualitative magnitude of the effect.
Signaling Pathway of this compound-Mediated Sleep Regulation
This compound enhances sleep primarily by potentiating the effects of the endocannabinoid anandamide (AEA) on the cannabinoid receptor type 1 (CB1). The signaling cascade initiated by CB1 receptor activation ultimately leads to a reduction in the release of wake-promoting neurotransmitters.
Caption: this compound inhibits anandamide reuptake, leading to CB1 receptor activation and subsequent sleep promotion.
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes and Guide Cannula
This protocol describes the surgical procedure for implanting electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, along with a guide cannula for intracerebral microdialysis in rats.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drills, etc.)
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Guide cannula for microdialysis probe
-
Dental cement
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the EEG electrodes over the frontal and parietal cortices.
-
Gently screw the EEG electrodes into the burr holes, ensuring they contact the dura mater.
-
For EMG, insert the insulated wires into the nuchal (neck) muscles.
-
Using stereotaxic coordinates, drill a hole for and implant the guide cannula aimed at the paraventricular thalamic nucleus (PVA).
-
Secure the electrodes and guide cannula to the skull using dental cement.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics and allow the animal to recover for at least one week.
Protocol 2: this compound Administration via Intracerebral Microdialysis and EEG/EMG Recording
This protocol details the procedure for administering this compound and concurrently recording sleep-wake patterns.
Materials:
-
Surgically prepared rat in a recording chamber
-
Microdialysis probe
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Vehicle for this compound (e.g., aCSF with a minimal amount of a solubilizing agent like DMSO, if necessary)
-
EEG/EMG recording system
-
Data acquisition software
Procedure:
-
Habituation: Acclimate the rat to the recording chamber and tethering cable for 2-3 days.
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the PVA.
-
Baseline Recording: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and record baseline EEG/EMG activity for at least 24 hours.
-
This compound Administration: Dissolve this compound in the appropriate vehicle to achieve final concentrations of 10, 20, and 30 µM in aCSF. Perfuse the probe with the this compound solution.
-
Data Recording: Continuously record EEG and EMG signals throughout the drug administration period.
-
Data Analysis: Score the recorded data in 10-30 second epochs as Wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics. Analyze the percentage of time spent in each state and the latency to sleep onset.
Experimental Workflow
The following diagram illustrates the overall workflow for an this compound sleep study in rats.
Caption: Experimental workflow for investigating the effects of this compound on sleep in rats.
References
Application Notes and Protocols for Assessing OMDM-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
OMDM-2, or (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is a well-characterized inhibitor of the putative endocannabinoid membrane transporter (EMT). Unlike enzymes with catalytic activity, the "activity" of this compound is defined by its ability to block the bidirectional transport of endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), across the cell membrane. This inhibition leads to an accumulation of endocannabinoids in the extracellular space, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets.
These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory activity of this compound on endocannabinoid transport. The primary methods described are cellular uptake and release assays utilizing radiolabeled endocannabinoids.
Endocannabinoid Signaling Pathway
The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a wide array of physiological processes. The signaling cascade is initiated by the on-demand synthesis of endocannabinoids in the postsynaptic neuron. These lipid messengers then travel retrogradely across the synaptic cleft to bind to and activate presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release. The signal is terminated by the uptake of endocannabinoids into the cell, followed by enzymatic degradation. This compound exerts its effect by blocking this uptake mechanism.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in cellular uptake assays. The following table summarizes reported IC50 values for this compound against the uptake of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in various cell lines.
| Compound | Substrate | Cell Line | IC50 (µM) | Reference |
| This compound | AEA | U937 | 5.2 | [1] |
| This compound | AEA | C6 Glioma | ~5-10 | [2] |
| This compound | AEA | RBL-2H3 | ~1-5 | [3][4] |
| This compound | 2-AG | U937 | ~5 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration, incubation time, and cell density.
Experimental Protocols
The following are detailed protocols for conducting in vitro cellular uptake and release assays to assess the inhibitory activity of this compound.
Radiolabeled Endocannabinoid Cellular Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of a radiolabeled endocannabinoid, such as [³H]AEA or [¹⁴C]AEA, into cultured cells.
-
Cell Lines: RBL-2H3, Neuro-2a, U937, or C6 glioma cells.
-
Radiolabeled Endocannabinoid: [³H]Anandamide or [¹⁴C]Anandamide.
-
This compound: Stock solution in DMSO.
-
Uptake Buffer: 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.6 mM glucose, pH 7.4.
-
Fatty-Acid-Free Bovine Serum Albumin (BSA): For inclusion in uptake buffer to reduce non-specific binding.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
96-well Cell Culture Plates: Clear or black-walled, clear bottom.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer: e.g., 0.1 M NaOH.
-
Cell Plating:
-
Seed cells (e.g., RBL-2H3 at 2.5 x 10⁴ cells/well) into a 96-well plate and incubate overnight at 37°C and 5% CO₂ to allow for adherence.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed uptake buffer.
-
Prepare serial dilutions of this compound in uptake buffer containing 1% fatty-acid-free BSA. Also prepare a vehicle control (DMSO in uptake buffer).
-
-
Inhibitor Pre-incubation:
-
Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 10 minutes at 37°C.
-
-
Uptake Initiation:
-
Prepare the radiolabeled anandamide solution in uptake buffer (e.g., 400 nM [³H]AEA).
-
Add the radiolabeled anandamide solution to all wells to initiate the uptake.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 2-15 minutes). The optimal time should be determined empirically to be within the linear range of uptake. To determine non-specific uptake, a parallel set of experiments can be conducted at 4°C.
-
-
Uptake Termination:
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer (e.g., 100 µL of 0.1 M NaOH) to each well and incubating for 30 minutes at room temperature.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured at 4°C) from all values.
-
Plot the percentage of inhibition of anandamide uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Endocannabinoid Cellular Release (Efflux) Assay
This assay measures the ability of this compound to inhibit the release of a pre-loaded radiolabeled endocannabinoid from cells. This is particularly relevant as this compound is known to inhibit the bidirectional transport of endocannabinoids.
-
Same as for the cellular uptake assay.
-
Fatty Acid Amide Hydrolase (FAAH) inhibitor (optional): e.g., URB597, to prevent intracellular degradation of pre-loaded [³H]AEA.
-
Cell Plating and Pre-loading:
-
Plate cells as described in the uptake assay protocol.
-
On the day of the assay, pre-load the cells with radiolabeled anandamide (e.g., 400 nM [³H]AEA) in serum-free medium for 15-30 minutes at 37°C. If using [³H]AEA, it is advisable to include an FAAH inhibitor during the pre-loading step to prevent its degradation.
-
-
Washing:
-
After the pre-loading period, aspirate the radioactive medium and wash the cells three times with warm PBS to remove any extracellular radiolabel.
-
-
Initiation of Release:
-
Add fresh, pre-warmed uptake buffer containing different concentrations of this compound or vehicle control to the wells.
-
-
Incubation for Release:
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for the release of the radiolabeled endocannabinoid.
-
-
Sample Collection and Measurement:
-
At the end of the incubation period, carefully collect the supernatant (which contains the released endocannabinoid) from each well and transfer it to scintillation vials.
-
Lyse the cells remaining in the wells as described in the uptake protocol and transfer the lysate to separate scintillation vials.
-
Add scintillation cocktail to all vials and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of endocannabinoid released for each condition:
-
% Release = [Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in cell lysate)] x 100
-
-
Plot the percentage of release against the logarithm of the this compound concentration to determine its effect on endocannabinoid efflux. A decrease in release in the presence of this compound indicates inhibition of the transporter.
-
Conclusion
The in vitro assays detailed in these application notes provide robust and reliable methods for characterizing the inhibitory activity of this compound on the endocannabinoid membrane transporter. The cellular uptake assay is the most common method for determining the potency (IC50) of inhibitors, while the cellular release assay provides further insight into the bidirectional nature of the transport inhibition. By employing these standardized protocols, researchers can accurately assess the effects of this compound and other potential endocannabinoid transport inhibitors, facilitating drug discovery and the elucidation of the physiological roles of the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. AM404 and VDM 11 non-specifically inhibit C6 glioma cell proliferation at concentrations used to block the cellular accumulation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrier-mediated uptake of the endogenous cannabinoid anandamide in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of palmitoylethanolamide transport in mouse Neuro-2a neuroblastoma and rat RBL-2H3 basophilic leukaemia cells: comparison with anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing OMDM-2 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
OMDM-2, with the chemical name (9Z)-N-[1-((R)-4-Hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a potent and metabolically stable inhibitor of anandamide (B1667382) (AEA) cellular uptake[1]. As a key modulator of the endocannabinoid system, this compound serves as a valuable research tool for investigating the roles of endocannabinoids in various physiological and pathological processes. These application notes provide best practices for the handling, storage, and use of this compound in a research setting.
Physicochemical and Biological Properties
This compound is characterized by its specific inhibitory action on the anandamide membrane transporter (AMT), leading to an increase in synaptic levels of the endogenous cannabinoid, anandamide. This modulation of the endocannabinoid system makes it a subject of interest in neuropharmacology and drug development.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | (9Z)-N-[1-((R)-4-Hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide | [1] |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 10 mM in ethanol (B145695) and DMSO | [1] |
| Storage Temperature | +4°C | [1] |
| Mechanism of Action | Inhibitor of anandamide cellular uptake | |
| Ki for Anandamide Uptake | 3 µM | |
| Affinity for CB1 Receptors (Ki) | 5.1 µM | |
| Affinity for CB2 Receptors (Ki) | > 10 µM | |
| Affinity for VR1 Receptors (EC50) | 10 µM | |
| Activity against FAAH (Ki) | > 50 µM |
Safety, Handling, and Storage Protocols
Proper handling and storage of this compound are critical to ensure its stability and to minimize risks to laboratory personnel.
Safety Precautions
This compound is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (impervious gloves are recommended; avoid natural rubber).
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Storage Conditions
To maintain the integrity and stability of this compound, adhere to the following storage guidelines:
-
Solid Compound: Store the solid compound at +4°C in a tightly sealed container in a dry and cool place, protected from direct sunlight.
-
Stock Solutions: Prepare stock solutions in appropriate solvents like ethanol or DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Preparation of Stock Solution (10 mM in DMSO)
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials. Store at -80°C.
Experimental Protocols
The following are generalized protocols for using this compound in experimental settings. These should be optimized based on the specific cell line, animal model, and experimental design.
In Vitro Cell-Based Assay Protocol
This protocol outlines a general procedure for treating cultured cells with this compound to assess its biological activity.
-
Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard culture conditions.
-
Endpoint Analysis: Following incubation, perform the desired endpoint analysis, such as measuring changes in intracellular anandamide levels, assessing downstream signaling pathway activation, or evaluating cellular responses like proliferation or apoptosis.
In Vivo Administration Protocol (Rodent Model)
This protocol provides a general guideline for the systemic administration of this compound to rodents. All animal procedures must be approved by the institutional animal care and use committee (IACUC).
-
Formulation Preparation: Prepare the this compound formulation for injection. A common vehicle for in vivo administration of hydrophobic compounds is a mixture of ethanol, Emulphor, and saline. The final concentration should be calculated based on the desired dosage and the animal's body weight.
-
Animal Handling: Acclimate the animals to the experimental conditions to minimize stress.
-
Administration: Administer the this compound solution via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection). Administer the vehicle solution to the control group.
-
Behavioral or Physiological Monitoring: Observe the animals for the desired behavioral or physiological changes at specific time points post-administration.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect tissues for further analysis (e.g., measurement of endocannabinoid levels, protein expression, or histological examination).
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
This compound inhibits the anandamide membrane transporter (AMT), leading to an accumulation of anandamide in the synaptic cleft. This elevated anandamide then activates presynaptic CB1 receptors, which are G-protein coupled receptors. Activation of CB1 receptors leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: Mechanism of this compound action in the endocannabinoid signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: General experimental workflow for in vitro studies with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming OMDM-2 Solubility Issues for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with OMDM-2 for successful in vivo experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is a potent and selective inhibitor of anandamide (B1667382) cellular uptake (ACU), with a reported Ki of 3.0 μM.[1][2] It exhibits low affinity for cannabinoid receptors CB1 (Ki = 5.1 μM) and CB2 (Ki > 10 μM), and has minimal activity at vanilloid receptors.[1][2] Like many cannabinoid-related compounds, this compound is a lipophilic molecule with poor water solubility, which presents a significant hurdle for creating stable and homogenous formulations for in vivo administration, particularly for intravenous routes.
Q2: What are the general strategies for formulating poorly water-soluble drugs like this compound for in vivo studies?
A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds for in vivo research. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems. The choice of strategy depends on the specific compound, the desired route of administration, and the experimental model. For intravenous administration, it is crucial to develop a formulation that is well-tolerated and does not cause precipitation upon injection into the bloodstream.
Q3: Is there a recommended starting formulation for the systemic administration of this compound?
Q4: What are the potential side effects of the vehicle components themselves?
A4: It is important to be aware that the vehicle components can have their own biological effects. For instance, DMSO has anti-inflammatory properties and can affect cellular processes. High concentrations of surfactants like Tween 80 can cause hemolysis. Therefore, it is essential to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the formulation vehicle. The concentration of each component should be kept to the minimum required to achieve and maintain solubility.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or saline.
-
Problem: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is no longer soluble as the concentration of the organic solvent decreases.
-
Solution:
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous solution, use a co-solvent system that helps to maintain solubility. A combination of DMSO, PEG300, and Tween 80 is a good starting point.
-
Optimize the Dilution Process: Pre-warm the aqueous solution to 37°C. While vortexing the aqueous solution, add the DMSO stock solution dropwise. This rapid mixing can prevent the formation of localized high concentrations of the compound that are prone to precipitation.
-
Adjust Solvent Ratios: If precipitation still occurs, you may need to adjust the ratios of the co-solvents. Increasing the proportion of PEG300 or Tween 80 can enhance solubility.
-
Issue: I am observing adverse reactions in my animals after intravenous injection of the this compound formulation.
-
Problem: The formulation itself may be causing toxicity or irritation. This could be due to the pH, osmolality, or the concentration of the vehicle components.
-
Solution:
-
Check pH and Osmolality: Ensure the final formulation has a pH and osmolality that are close to physiological levels (pH ~7.4, osmolality ~290 mOsm/kg).
-
Reduce Vehicle Component Concentrations: If possible, try to reduce the concentration of DMSO and Tween 80 in the final formulation.
-
Conduct a Vehicle Tolerability Study: Before proceeding with your main experiment, perform a pilot study where you administer the vehicle alone to a small group of animals to assess for any adverse effects.
-
Consider an Alternative Route of Administration: If intravenous injection proves to be problematic, consider if another route, such as intraperitoneal or subcutaneous injection, might be suitable for your experimental goals, although bioavailability may differ.
-
Issue: I am seeing high variability in my experimental results.
-
Problem: Inconsistent formulation preparation can lead to variability in the administered dose and, consequently, the biological response.
-
Solution:
-
Standardize Formulation Protocol: Ensure that the formulation is prepared in exactly the same way for every experiment. This includes using fresh solvents, precise measurements, and a consistent mixing procedure.
-
Ensure Complete Dissolution: Before administration, visually inspect the formulation to ensure that the this compound is fully dissolved and there are no visible particles. Gentle warming or sonication may aid in dissolution, but be cautious about potential degradation of the compound with excessive heat.
-
Prepare Fresh Formulations: Do not store diluted formulations for extended periods unless their stability has been formally assessed. It is best to prepare the formulation fresh on the day of the experiment.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Vehicle for In Vivo Systemic Administration
This protocol is based on a common vehicle for poorly soluble compounds and should be optimized for this compound.
-
Prepare the following sterile components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
In a sterile tube, combine the components in the following order and ratio (for a final volume of 1 mL):
-
100 µL DMSO (10% of final volume)
-
400 µL PEG300 (40% of final volume)
-
50 µL Tween 80 (5% of final volume)
-
450 µL Sterile Saline (45% of final volume)
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed. This is your vehicle solution.
Protocol 3: Preparation of this compound Formulation for Injection
-
Calculate the required volume of your this compound DMSO stock solution to achieve the desired final concentration in the injection vehicle.
-
Prepare the vehicle as described in Protocol 2, but withhold the volume of DMSO that will be added with the this compound stock. For example, if your stock is 10 mg/mL in DMSO and you want a final concentration of 1 mg/mL in a 1 mL final volume, you will add 100 µL of your stock. Therefore, you would initially prepare the vehicle with 400 µL PEG300, 50 µL Tween 80, and 450 µL saline.
-
While vortexing the vehicle mixture, slowly add the calculated volume of the this compound DMSO stock solution.
-
Vortex the final formulation for at least 30 seconds to ensure homogeneity.
-
Visually inspect the final formulation for any signs of precipitation before administration.
Data Presentation
Table 1: Example Formulation Components for a 1 mL Injection Volume
| Component | Percentage by Volume | Volume | Purpose |
| DMSO | 10% | 100 µL | Primary Solvent |
| PEG300 | 40% | 400 µL | Co-solvent |
| Tween 80 | 5% | 50 µL | Surfactant/Emulsifier |
| Saline (0.9%) | 45% | 450 µL | Physiological Carrier |
Table 2: Tolerability of Common Excipients for Intravenous Administration in Mice
| Excipient | No-Observed-Adverse-Effect Level (NOAEL) | Maximum Tolerated Dose (MTD) |
| DMSO | 1.0 g/kg | 2.0 g/kg |
| PEG400 | 2.5 g/kg | 5.0 g/kg |
| Ethanol | 0.5 g/kg | 1.0 g/kg |
| Propylene Glycol | 2.5 g/kg | 5.0 g/kg |
| Data adapted from published tolerability studies. These values are for guidance and may vary depending on the specific strain and experimental conditions. |
Visualizations
Caption: Endocannabinoid signaling pathway showing this compound inhibition of anandamide reuptake.
Caption: Workflow for preparing this compound formulation for in vivo administration.
Caption: Troubleshooting decision tree for this compound formulation and administration.
References
Troubleshooting unexpected results in OMDM-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OMDM-2 in their experiments. The information is tailored for scientists and professionals in the field of drug development and neuroscience research.
Troubleshooting Guide & FAQs
This section addresses common issues and unexpected results encountered during this compound experiments in a question-and-answer format.
Q1: We administered this compound, an endocannabinoid reuptake inhibitor, expecting to see an increase in social interaction in our mouse model, but we observed a significant decrease. Is this a known phenomenon?
A1: Yes, this is a documented paradoxical effect of this compound. While it is an endocannabinoid transporter inhibitor, which would be expected to increase endocannabinoid levels and promote social interaction, it has been shown to reduce social interaction.[1] This is thought to be due to the bidirectional nature of the endocannabinoid transporter. By inhibiting the transporter, this compound may not only be blocking the reuptake of endocannabinoids but also their release from the presynaptic terminal, leading to a net decrease in cannabinoid receptor 1 (CB1) activation.[1]
Q2: How can we confirm that the observed decrease in social interaction is mediated by the CB1 receptor?
A2: To confirm the involvement of the CB1 receptor, you can perform co-administration experiments. The social deficit induced by this compound can be exacerbated by a CB1 receptor antagonist, such as AM251.[1] Conversely, the effect can be reversed by a potent CB1 receptor agonist, like CP55,940.[1] If these manipulations alter the this compound-induced phenotype in your model, it strongly suggests a CB1-mediated mechanism.
Q3: We are comparing the effects of this compound with a fatty acid amide hydrolase (FAAH) inhibitor, URB597, and observing different outcomes in social interaction tests. Why might this be?
A3: this compound and URB597 modulate the endocannabinoid system through different mechanisms, leading to distinct behavioral effects. This compound, by potentially blocking endocannabinoid release, reduces presynaptic CB1 receptor activation.[1] In contrast, URB597 inhibits the degradation of the endocannabinoid anandamide, thereby enhancing its signaling. The social withdrawal induced by this compound is not reversed by a TRPV1 antagonist, unlike some effects of URB597. This highlights that while both compounds target the endocannabinoid system, their specific mechanisms lead to divergent effects on social behavior.
Q4: Can the social interaction deficit induced by this compound be reversed by enhancing endocannabinoid levels through other means?
A4: Interestingly, studies have shown that elevating endocannabinoid levels by inhibiting their degradation with agents like URB597 (a FAAH inhibitor) or JZL184 (a MAGL inhibitor) fails to reverse the social withdrawal induced by this compound. This further supports the hypothesis that this compound's primary effect in this context is the blockade of endocannabinoid release, which cannot be compensated for by simply preventing their breakdown.
Data Presentation
The following tables summarize the expected qualitative outcomes of pharmacological manipulations in social interaction experiments involving this compound, based on published findings.
Table 1: Effect of this compound and Co-administered Compounds on Social Interaction
| Treatment Group | Expected Effect on Social Interaction | Reference |
| Vehicle | Normal Social Interaction | |
| This compound | Decreased Social Interaction | |
| This compound + AM251 (CB1 Antagonist) | Further Decreased Social Interaction | |
| This compound + CP55,940 (CB1 Agonist) | Reversal of Social Interaction Deficit | |
| This compound + URB597 (FAAH Inhibitor) | No Reversal of Social Interaction Deficit | |
| This compound + LY225910 (CCK2 Antagonist) | Reversal of Social Interaction Deficit |
Experimental Protocols
Detailed Methodology: Three-Chamber Social Interaction Test
This protocol is a standard method for assessing social affiliation and preference for social novelty in mice.
Materials:
-
Three-chambered apparatus (typically clear polycarbonate)
-
Wire cages for holding stranger mice
-
Video recording and analysis software
-
Subject mice and unfamiliar, age- and sex-matched "stranger" mice
-
This compound solution and vehicle control
Procedure:
-
Habituation (Day 1):
-
Habituate the subject mice to the testing room for at least 60 minutes before the experiment.
-
Place each subject mouse in the center chamber of the three-chamber apparatus and allow it to freely explore all three chambers for 10 minutes. The wire cages are not present during this phase.
-
-
Drug Administration (Day 2):
-
Prepare this compound solution and vehicle control. Specific dosage and administration route (e.g., intraperitoneal injection) should be determined based on preliminary studies. A typical administration time is 30-60 minutes before the test.
-
-
Sociability Test (Day 2):
-
Place an unfamiliar "Stranger 1" mouse inside a wire cage in one of the side chambers. Place an empty wire cage in the opposite side chamber.
-
Place the subject mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time the subject mouse spends in each chamber and the time it spends sniffing each wire cage.
-
-
Social Novelty Test (Optional, immediately following sociability test):
-
Introduce a new unfamiliar "Stranger 2" mouse in the previously empty wire cage. "Stranger 1" remains in its cage.
-
The subject mouse is again allowed to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and sniffing each wire cage.
-
-
Data Analysis:
-
Calculate the time spent in each chamber and the time spent sniffing each cage.
-
A sociability index can be calculated as: (Time with Stranger 1 - Time with empty cage) / (Time with Stranger 1 + Time with empty cage).
-
A social novelty preference index can be calculated as: (Time with Stranger 2 - Time with Stranger 1) / (Time with Stranger 2 + Time with Stranger 1).
-
Visualizations
Diagram 1: Hypothesized Mechanism of this compound-Induced Social Deficit
Caption: this compound inhibits the endocannabinoid transporter, potentially blocking eCB release and reducing CB1 receptor activation, leading to a social interaction deficit.
Diagram 2: Experimental Workflow for Investigating this compound Effects
Caption: A typical experimental workflow for studying the effects of this compound on social behavior in mice.
Diagram 3: Presynaptic CB1 Receptor Signaling Pathway
Caption: Activation of presynaptic CB1 receptors leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, ultimately reducing neurotransmitter release.
References
Technical Support Center: Optimizing OMDM-2 Dosage to Minimize Off-Target Effects
Welcome to the technical support center for OMDM-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a selective inhibitor of the anandamide (B1667382) transporter, which is responsible for the reuptake of the endocannabinoid anandamide (AEA) into cells. By blocking this transporter, this compound increases the extracellular concentration of AEA, thereby enhancing its signaling through cannabinoid receptors. However, it's important to note that this compound may also interfere with the release of endocannabinoids.[1]
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its binding to Fatty Acid-Binding Protein 5 (FABP5). FABPs are intracellular carriers for fatty acids and other lipophilic molecules, including anandamide. By binding to FABP5, this compound can interfere with the intracellular trafficking of AEA and its delivery to the degrading enzyme fatty acid amide hydrolase (FAAH). This interaction with FABP5 is a critical consideration when designing experiments and interpreting data.
Q3: How can the off-target binding to FABP5 affect my experimental results?
The binding of this compound to FABP5 can lead to several downstream consequences that may confound experimental results:
-
Alteration of Anandamide Metabolism: By competing with anandamide for binding to FABP5, this compound can indirectly affect the rate of anandamide hydrolysis by FAAH.
-
Impact on PPAR Signaling: FABP5 is known to transport ligands to the nucleus, where they can activate Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression. By interacting with FABP5, this compound could potentially modulate PPAR signaling pathways.[2]
Q4: What is the recommended starting concentration range for this compound in cell-based assays?
A starting concentration range of 1-10 µM is often used in initial experiments. However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint, while minimizing off-target effects.
Q5: What solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound and other lipophilic compounds for cell culture experiments. It is important to keep the final concentration of DMSO in the cell culture medium below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.[3][4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q6: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cell toxicity observed even at low this compound concentrations. | 1. Cell line is particularly sensitive to this compound. 2. Solvent (e.g., DMSO) concentration is too high. 3. This compound has degraded. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line. Start with a lower concentration range. 2. Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. Prepare fresh dilutions from a concentrated stock. 3. Use a fresh aliquot of this compound. Check storage conditions. |
| Inconsistent or not reproducible results. | 1. Inconsistent cell culture conditions (passage number, confluency). 2. Variability in this compound stock solution preparation. 3. Instability of this compound in culture medium over long incubation times. | 1. Standardize your cell culture protocol. Use cells within a consistent passage number range and at a consistent confluency. 2. Prepare a large batch of concentrated stock solution, aliquot, and store at -20°C. Use a fresh aliquot for each experiment. 3. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. Perform a stability test of this compound in your specific cell culture medium. |
| Suspected off-target effects are confounding the data. | 1. This compound concentration is too high, leading to significant FABP5 binding. 2. The experimental endpoint is sensitive to changes in PPAR signaling. | 1. Lower the concentration of this compound. Use the lowest effective concentration that inhibits the anandamide transporter without significantly engaging FABP5. 2. Use a more selective anandamide transport inhibitor if available. 3. Use a FABP5 inhibitor as a control to dissect the effects mediated by FABP5. 4. Investigate downstream markers of PPAR activation to assess the extent of off-target signaling. |
| This compound is not showing the expected effect on anandamide uptake. | 1. Incorrect dosage. 2. Inactive compound. 3. The cell line does not express the anandamide transporter. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Test a new batch or lot of this compound. 3. Verify the expression of the anandamide transporter in your cell line using techniques like RT-PCR or Western blotting. |
Quantitative Data
The following table summarizes the binding affinities of this compound and related compounds to Fatty Acid-Binding Protein 5 (FABP5), a known off-target. Lower Ki values indicate higher binding affinity.
| Compound | Target | Ki (µM) for FABP5 | Reference |
| This compound | Anandamide Transporter Inhibitor | ~5 µM (estimated) | [5] |
| VDM11 | Anandamide Transporter Inhibitor | Higher than this compound | |
| AM404 | Anandamide Transporter Inhibitor | Lower than this compound | |
| Anandamide (AEA) | Endocannabinoid | ~1.26 | |
| Arachidonic Acid | Fatty Acid | 0.12 |
Note: The Ki value for this compound binding to FABP5 is estimated based on its oleoyl (B10858665) structure and comparison with similar compounds in the referenced literature. Researchers should perform their own binding assays to determine the precise affinity in their experimental system.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 2-4 hours at 37°C in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Off-Target Effects on PPARγ Signaling using a Reporter Assay
This protocol describes how to evaluate the potential off-target effects of this compound on the activation of the PPARγ signaling pathway.
Materials:
-
A cell line stably or transiently transfected with a PPARγ reporter construct (e.g., a luciferase reporter gene under the control of a PPARγ response element).
-
This compound
-
A known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
A known FABP5 inhibitor (optional, for mechanistic studies).
-
Complete cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare dilutions of this compound, the PPARγ agonist, and the FABP5 inhibitor (if used) in the appropriate cell culture medium.
-
Cell Treatment:
-
To test for agonist activity, treat the cells with increasing concentrations of this compound.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound for 30 minutes before adding a fixed concentration (e.g., EC50) of the PPARγ agonist.
-
Include appropriate controls: vehicle, positive control (PPARγ agonist alone), and this compound alone.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein content). Plot the fold change in luciferase activity against the compound concentration to determine if this compound activates or inhibits the PPARγ signaling pathway.
Visualizations
Caption: On- and off-target mechanisms of this compound.
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation by cannabinoid receptors of anandamide transport across the blood-brain barrier and through other endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Divergent Effects of Anandamide Transporter Inhibitors with Different Target Selectivity on Social Play Behavior in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in behavioral responses to OMDM-2
Welcome to the technical support center for OMDM-2. This resource is designed for researchers, scientists, and drug development professionals to address the variability in behavioral responses observed during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.
Troubleshooting Guide: Addressing Variability in Behavioral Responses
High variability in behavioral outcomes is a common challenge in preclinical research. The following table outlines potential issues, their probable causes, and recommended solutions when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-individual variability in behavioral responses | Genetic Background: Different rodent strains can exhibit varied responses to endocannabinoid system modulators. Age and Sex: Hormonal fluctuations and developmental changes can influence drug metabolism and behavioral outcomes. Baseline Anxiety/Stress Levels: The animal's stress level prior to testing can significantly impact its response to this compound. | Strain Selection: Use a consistent and well-characterized rodent strain for all experiments. Subject Homogeneity: Use animals of the same sex and a narrow age range. Acclimation: Ensure a proper acclimation period to the housing and testing environment to minimize stress. |
| Inconsistent or unexpected behavioral effects (e.g., reduced social interaction) | Dose-Response Relationship: this compound may exhibit a narrow therapeutic window or a U-shaped dose-response curve. Off-Target Effects: At higher concentrations, this compound may inhibit fatty acid amide hydrolase (FAAH), altering the endocannabinoid tone in a complex manner.[1] Bidirectional Transport Inhibition: this compound inhibits the bidirectional transport of endocannabinoids, which can paradoxically reduce the activation of presynaptic CB1 receptors by limiting endocannabinoid release.[1][2] | Dose-Response Study: Conduct a thorough dose-response study to identify the optimal dose for the desired effect. Concentration Control: Use the lowest effective concentration to minimize potential off-target effects. Consider co-administration with a selective FAAH inhibitor as a control experiment. Mechanism-Specific Controls: To investigate the role of reduced CB1 activation, consider co-administration with a CB1 receptor agonist.[2] |
| Lack of a clear dose-dependent effect | Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution of this compound can lead to inconsistent plasma and brain concentrations. Route of Administration: The chosen route may not provide consistent bioavailability. | Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. Route Optimization: Experiment with different routes of administration (e.g., intraperitoneal, oral gavage, subcutaneous) to find the one with the most reliable bioavailability. |
| Variable results in specific behavioral assays (e.g., elevated plus maze, social interaction test) | Assay Sensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the specific effects of this compound. Environmental Factors: Subtle changes in the testing environment (e.g., lighting, noise, time of day) can influence behavioral outcomes. | Assay Validation: Ensure the behavioral assay is validated for the specific behavior being measured and is sensitive to cannabinoid system modulation. Standardized Procedures: Maintain strict consistency in all experimental procedures, including handling, timing of injections, and environmental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an endocannabinoid transport inhibitor. It blocks the cellular uptake of endocannabinoids like anandamide (B1667382) (AEA), thereby increasing their extracellular concentrations.[1] However, it's important to note that it inhibits the bidirectional transport of endocannabinoids, which can lead to complex downstream effects, including a potential reduction in presynaptic CB1 receptor activation.
Q2: Why am I observing a decrease in social interaction with this compound, when enhancing endocannabinoid tone is expected to be pro-social?
A2: This is a key finding with this compound. The reduction in social interaction is thought to be due to the bidirectional nature of endocannabinoid transport. By inhibiting the release of endocannabinoids from the postsynaptic neuron, this compound may reduce the activation of presynaptic CB1 receptors, which are crucial for modulating social behavior. This effect is in contrast to FAAH inhibitors, which primarily increase intracellular and synaptic levels of anandamide.
Q3: What are the known off-target effects of this compound?
A3: At concentrations higher than those required for transport inhibition, this compound has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation. This dual action can complicate the interpretation of results, as FAAH inhibition also elevates anandamide levels.
Q4: How can I minimize variability in my behavioral experiments with this compound?
A4: To minimize variability, it is crucial to standardize your experimental procedures as much as possible. This includes using a consistent animal strain, age, and sex; maintaining a controlled and consistent environment; adhering to a strict timeline for drug administration and behavioral testing; and ensuring all experimenters follow the same handling and testing protocols.
Q5: What is the reported potency of this compound for inhibiting endocannabinoid transport?
A5: In U937 cells, this compound has an IC50 value of 5.2 μM for the inhibition of anandamide (AEA) uptake.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (AEA Uptake Inhibition) | 5.2 µM | U937 cells | |
| Ki (CB1 Receptor Binding) | Not Reported | - | - |
| Ki (CB2 Receptor Binding) | Not Reported | - | - |
Detailed Experimental Protocols
Social Interaction Test in Rats
This protocol is adapted from a study investigating the effects of this compound on social behavior.
Objective: To assess the effect of this compound on social interaction in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., 1:1:18 solution of ethanol, Tween 80, and saline)
-
Open field arena (e.g., 100 cm x 100 cm)
-
Video recording and analysis software
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A dose of 10 mg/kg has been shown to reduce social interaction.
-
Pre-test Interval: Allow a 30-minute interval between injection and the start of the behavioral test.
-
Social Interaction Session:
-
Place two unfamiliar rats (that have received the same treatment) in the open field arena.
-
Record the session for 10 minutes.
-
-
Data Analysis:
-
Score the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under).
-
Compare the social interaction time between the this compound treated group and the vehicle control group.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This is a general protocol for assessing anxiety-like behavior in rodents, which can be adapted for use with this compound.
Objective: To evaluate the potential anxiolytic or anxiogenic effects of this compound.
Materials:
-
Male or female mice or rats
-
This compound
-
Vehicle
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Pre-test Interval: The time between injection and testing should be consistent and based on the expected pharmacokinetics of this compound.
-
EPM Test:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is typically interpreted as an anxiolytic-like effect.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's action on endocannabinoid transport and potential off-target effects.
Experimental Workflow for Behavioral Testing
Caption: A general experimental workflow for conducting behavioral studies with this compound.
Troubleshooting Logic for High Variability
Caption: A logical flowchart for troubleshooting high variability in behavioral experiments involving this compound.
References
OMDM-2 stability in different experimental buffers
This technical support center provides guidance on the stability of OMDM-2 in various experimental buffers. As specific stability data for this compound is limited in publicly available literature, this guide is based on the general chemical properties of its core functional groups: an amide and a phenol (B47542). This compound is the amide of (R)-tyrosinol with oleic acid, giving it characteristics of both these chemical classes.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect this compound stability in my experiments?
A1: The stability of this compound can be influenced by several factors, primarily related to its amide and phenolic structures. Key factors include:
-
pH of the buffer: Both amide and phenol groups can be sensitive to pH. Amide bonds can undergo hydrolysis under strongly acidic or basic conditions, although they are generally quite stable.[1][2][3] Phenols can ionize at higher pH, which may affect their stability and solubility.
-
Temperature: Higher temperatures can accelerate the degradation of chemical compounds, including the potential hydrolysis of the amide bond and oxidation of the phenol group.[4]
-
Presence of Oxidizing Agents: The phenol group in this compound is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in the buffer can lead to degradation.[4]
-
Light Exposure: Phenolic compounds can be light-sensitive and may degrade upon prolonged exposure to light.
-
Buffer Composition: Certain buffer components could potentially react with this compound. For instance, buffers containing metal ions might catalyze oxidation of the phenol group.
Q2: In which types of buffers is this compound likely to be most stable?
A2: While specific data is unavailable for this compound, for compounds with amide and phenol groups, neutral to slightly acidic buffers (pH 4-7) are often a good starting point for stability. It is advisable to use buffers with minimal oxidative potential. Degassing the buffer to remove dissolved oxygen can also enhance stability.
Q3: How can I assess the stability of this compound in my specific experimental buffer?
A3: A simple stability study can be performed. This typically involves dissolving this compound in your buffer of choice and monitoring its concentration over time at your experimental temperature. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for accurately quantifying the amount of intact this compound and detecting any potential degradation products.
Troubleshooting Guide
This section addresses common issues researchers may face regarding this compound stability.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity or concentration over time | Degradation in buffer | 1. Check Buffer pH: Ensure the pH is within a stable range (ideally pH 4-7). Avoid highly acidic or alkaline buffers. 2. Control Temperature: Perform experiments at the lowest feasible temperature and avoid prolonged storage of stock solutions at room temperature. 3. Protect from Light: Store stock solutions and conduct experiments with protection from direct light, for example, by using amber vials. 4. Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation over time. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility | 1. Use a Co-solvent: this compound is soluble in organic solvents like DMSO and ethanol. A small percentage of a co-solvent in your aqueous buffer can help maintain solubility. Ensure the final co-solvent concentration is compatible with your experimental system. 2. Optimize Concentration: Use the lowest effective concentration of this compound to avoid saturation. |
| Inconsistent experimental results | Variable degradation of this compound | 1. Standardize Protocols: Ensure consistent buffer preparation, storage conditions, and handling of this compound solutions for all experiments. 2. Include Stability Controls: In long-term experiments, include a control sample of this compound in the buffer to monitor its stability over the course of the experiment. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Experimental Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using HPLC.
1. Materials:
- This compound
- High-purity water
- Buffer components (e.g., phosphate, Tris, etc.)
- Organic solvent for stock solution (e.g., DMSO, ethanol)
- HPLC system with a suitable column (e.g., C18)
- Mobile phase for HPLC (e.g., acetonitrile, water, with additives like formic acid or trifluoroacetic acid)
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
- Working Solution Preparation: Dilute the stock solution into the experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low and does not affect the experiment.
- Time-Zero Sample (T=0): Immediately after preparing the working solution, take an aliquot and analyze it by HPLC to determine the initial concentration of this compound.
- Incubation: Store the remaining working solution under the desired experimental conditions (e.g., specific temperature, light/dark).
- Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the working solution.
- HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining concentration of this compound. Monitor for the appearance of new peaks, which may indicate degradation products.
- Data Analysis: Plot the concentration of this compound versus time to determine the stability profile.
Visualizations
References
Refining OMDM-2 administration protocols for consistent results
Welcome to the technical support center for OMDM-2, an inhibitor of endocannabinoid uptake. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining administration protocols for consistent and reliable experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a competitive inhibitor of the anandamide (B1667382) membrane transporter (AMT), thus blocking the cellular uptake of the endocannabinoid anandamide (AEA). However, experimental evidence suggests that the transport of endocannabinoids may be bidirectional. Therefore, pharmacological blockade by this compound might not only affect the re-uptake but also the release of endocannabinoids, which could prevent them from stimulating CB1 receptors.[1] This suggests a more complex mechanism than simple reuptake inhibition.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the recommended working concentrations and incubation times for this compound in in vitro experiments?
A3: The optimal working concentration and incubation time for this compound are cell-type and assay-dependent. However, based on available literature, a starting point for in vitro experiments can be in the low micromolar range. For instance, in microdialysis perfusion studies in rats, concentrations of 10, 20, or 30 μM were used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Incubation times can range from minutes to hours, depending on the endpoint being measured. For signaling pathway studies, shorter incubation times (e.g., 15-60 minutes) are common, while for cytotoxicity or longer-term functional assays, longer incubation periods (e.g., 24-72 hours) may be necessary.
Q4: What are appropriate positive and negative controls for an this compound experiment?
A4: Proper controls are essential for interpreting your results accurately.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Inactive Enantiomer (if available): If a stereoisomer of this compound with no activity on the endocannabinoid transporter is available, it can serve as an excellent negative control.
-
-
Positive Controls:
-
Known Endocannabinoid Uptake Inhibitor: Use a well-characterized endocannabinoid uptake inhibitor, such as AM404, to compare the effects of this compound.
-
Direct Cannabinoid Receptor Agonist: To confirm that the downstream signaling pathway is functional, you can use a direct CB1 or CB2 receptor agonist (e.g., WIN 55,212-2) as a positive control for receptor activation.
-
Q5: I am not observing the expected effect with this compound. What are some potential reasons and troubleshooting steps?
A5: Several factors could contribute to a lack of effect.
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell type and assay.
-
Incorrect Incubation Time: The incubation time may be too short or too long. A time-course experiment can help identify the optimal time point to observe the desired effect.
-
Low Endocannabinoid Tone: The basal level of endocannabinoid production in your cell culture system may be too low for an uptake inhibitor to have a significant effect. You can try to stimulate endogenous endocannabinoid production using methods like depolarization with high potassium or treatment with a calcium ionophore.
-
This compound Stability: Ensure that your this compound stock solution is properly stored (as recommended by the supplier) and has not degraded. Prepare fresh dilutions for each experiment.
-
Bidirectional Transport: As this compound may inhibit both uptake and release of endocannabinoids, the net effect on CB1 receptor activation can be complex and may not always lead to increased signaling.[1] Consider this possibility when interpreting your results.
-
Cell Line Specifics: The expression and activity of the anandamide membrane transporter can vary significantly between different cell lines. Confirm that your cell line expresses the transporter and is a suitable model for studying endocannabinoid uptake.
Q6: I am observing cytotoxicity in my cells treated with this compound. How can I address this?
A6: Cytotoxicity can be a concern with any small molecule inhibitor.
-
Confirm Cytotoxicity: Perform a standard cytotoxicity assay, such as an MTT or LDH assay, to confirm that the observed cell death is due to this compound and not the solvent.
-
Dose-Response: Determine the cytotoxic concentration range of this compound for your specific cell line. Try to use concentrations below the cytotoxic threshold for your functional assays.
-
Incubation Time: Reduce the incubation time to see if the cytotoxicity is time-dependent.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity. While it has low affinity for CB1, CB2, and TRPV1 receptors, other off-target interactions cannot be ruled out.
Data Presentation
| Parameter | This compound | AM404 | WOBE437 |
| Primary Target | Anandamide Membrane Transporter (AMT) | Anandamide Membrane Transporter (AMT) | Endocannabinoid Reuptake |
| Solubility | Ethanol, DMSO | DMSO, Ethanol | Not specified |
| Reported in vitro Concentration Range | 1-30 µM | 1-10 µM | Not specified |
| Known Off-Targets | Low affinity for CB1, CB2, TRPV1 | TRPV1 agonist, COX inhibitor | Low inhibition of FAAH/MAGL |
This table provides a summary of key information for comparing this compound with other commonly used endocannabinoid uptake inhibitors. Researchers should always refer to the specific product datasheets and relevant literature for the most accurate and up-to-date information.
Experimental Protocols
General Protocol for in vitro Administration of this compound in Cell Culture
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, larger plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
This compound Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
On the day of the experiment, thaw the stock solution and prepare serial dilutions in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound, vehicle control, and any positive controls to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (determined by your experimental endpoint) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Following incubation, proceed with your specific downstream assay (e.g., cytotoxicity assay, Western blot, qPCR, signaling pathway analysis).
Protocol for Endocannabinoid Uptake Assay
This protocol is a generalized procedure for measuring the inhibition of anandamide uptake.
-
Cell Preparation: Culture cells known to express the anandamide membrane transporter (e.g., U937 cells) to a suitable density.
-
Pre-incubation with Inhibitor:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with 1% fatty acid-free BSA).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Uptake of Labeled Anandamide:
-
Add a known concentration of radiolabeled anandamide (e.g., [³H]-anandamide) to the cell suspension.
-
Incubate for a short time (e.g., 1-5 minutes) at 37°C to allow for uptake.
-
-
Termination of Uptake: Stop the uptake process by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled anandamide. This can be achieved by centrifugation or filtration.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of anandamide uptake for each concentration of this compound compared to the vehicle control. This data can be used to determine the IC50 value of this compound.
Mandatory Visualizations
Caption: Retrograde endocannabinoid signaling at a synapse.
Caption: General experimental workflow for using this compound in vitro.
References
Interpreting conflicting data from OMDM-2 studies
Technical Support Center: OMDM-2
This guide is designed to assist researchers, scientists, and drug development professionals in navigating and interpreting potentially conflicting data arising from studies involving this compound, a known cannabinoid transporter inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the endocannabinoid transport system.[1] Experimental evidence suggests that endocannabinoid transport may be bi-directional.[1] Consequently, pharmacological blockade by agents like this compound might not only affect the re-uptake but also the release of endocannabinoids, which could prevent them from stimulating CB1 receptors.[1]
Q2: We are observing a decrease in CB1 receptor activation with this compound, which contradicts our initial hypothesis that inhibiting reuptake would increase endocannabinoid tone. Is this a known issue?
A2: Yes, this is a documented and plausible outcome. Studies have shown that this compound can lead to reduced activation of presynaptic CB1 receptors.[1] The current understanding is that by inhibiting the transporter, this compound may also impair the release of endocannabinoids, thereby reducing their availability to activate CB1 receptors.[1] This is a critical consideration, and caution is advised when using such inhibitors with the sole expectation of enhancing endocannabinoid signaling.
Q3: Our in vivo behavioral studies with this compound show a reduction in social interaction. Is this consistent with its mechanism?
A3: Yes, this finding is consistent with published research. Systemic administration of this compound has been shown to reduce social interaction. This behavioral effect is thought to be a consequence of reduced activation of presynaptic CB1 receptors, which are crucial for this type of behavior.
Q4: We are co-administering this compound with a FAAH inhibitor (like URB597) but are not seeing an additive effect on endocannabinoid levels or a reversal of this compound's behavioral effects. Why might this be?
A4: This observation is also consistent with existing literature. Studies have found that elevating endocannabinoid levels with FAAH inhibitors (URB597) or MAGL inhibitors (JZL184) failed to reverse this compound-induced social withdrawal. Furthermore, no additive effects on cannabinoid measurements were observed when co-administered. This suggests that this compound's primary effect in this context is likely the impairment of endocannabinoid release, which cannot be compensated for by simply preventing their degradation.
Troubleshooting Guide
Issue 1: Conflicting In Vitro Data on CB1 Receptor Signaling
You may encounter conflicting results where some assays suggest this compound enhances endocannabinoid signaling while others indicate an inhibition.
Possible Cause: The apparent conflict may arise from the specific experimental setup and the endpoint being measured. Assays that measure the accumulation of intracellular endocannabinoids might show an increase, while those measuring downstream CB1 receptor activation (e.g., adenylyl cyclase inhibition) might show a decrease.
Troubleshooting Steps:
-
Endpoint Verification: Ensure you are using a direct measure of CB1 receptor activation (e.g., cAMP assay, GTPγS binding assay) in parallel with measurements of endocannabinoid levels.
-
Control Compounds: Use a direct CB1 agonist (e.g., CP55,940) and an antagonist (e.g., AM251) as controls to confirm the responsiveness of your cell system.
-
Data Comparison: Compare your results with the established finding that the potent CB1 agonist CP55,940 can reverse the effects of this compound, which would support the hypothesis that this compound reduces endogenous CB1 activation.
Summary of Expected Conflicting Quantitative Data:
| Experimental Assay | Expected Result with this compound | Interpretation |
| Intracellular Anandamide Levels | Increased | Inhibition of reuptake |
| cAMP Accumulation Assay | No Change or Increase | Reduced CB1 receptor activation (as CB1 activation normally inhibits adenylyl cyclase) |
| GTPγS Binding Assay | Decreased | Reduced G-protein coupling and activation secondary to lower CB1 receptor stimulation |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
You may observe that while this compound increases intracellular endocannabinoid levels in your cell cultures, your in vivo experiments show behavioral effects consistent with reduced endocannabinoid signaling.
Possible Cause: This is a classic example of the potential dual-action of transporter inhibitors. The in vivo effect is likely dominated by the inhibition of endocannabinoid release, leading to a net decrease in synaptic CB1 receptor activation, which is not fully recapitulated in all in vitro models.
Troubleshooting Steps:
-
Pharmacodynamic Studies: Conduct in vivo microdialysis studies to measure extracellular endocannabinoid levels in specific brain regions to correlate with behavioral outcomes.
-
Reversal Experiments: As published, attempt to reverse the behavioral effects of this compound with a direct CB1 agonist. This can help confirm that the observed phenotype is indeed due to a deficit in CB1 receptor activation.
-
Comparative Pharmacology: Compare the behavioral phenotype of this compound with that of a CB1 receptor antagonist to see if they align, further supporting the hypothesis of reduced CB1 signaling.
Experimental Protocols
1. cAMP Accumulation Assay for CB1 Receptor Activation
-
Objective: To functionally assess the impact of this compound on CB1 receptor-mediated inhibition of adenylyl cyclase.
-
Methodology:
-
Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., HEK293-CB1 or CHO-CB1 cells) in appropriate media.
-
Cell Plating: Seed cells in a 96-well plate at a density of ~25,000 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle control for 30 minutes in the presence of a phosphodiesterase inhibitor like IBMX (100 µM).
-
Stimulation: Stimulate the cells with the adenylyl cyclase activator Forskolin (10 µM) for 15 minutes. A known CB1 agonist (e.g., WIN55,212-2) should be used as a positive control for inhibition.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Analysis: A decrease in Forskolin-stimulated cAMP levels indicates CB1 receptor activation. An increase or no change in the presence of this compound would suggest a lack of, or inhibition of, CB1 activation.
-
2. In Vivo Social Interaction Test
-
Objective: To assess the effect of this compound on social behavior, a process modulated by the endocannabinoid system.
-
Methodology:
-
Animals: Use male rats (e.g., Wistar rats) housed in pairs for at least one week before the experiment.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at the desired dose. Vehicle-treated animals serve as controls.
-
Acclimation: Acclimate the animals to the testing arena (a dimly lit, open-field box) for 10 minutes one day prior to testing.
-
Testing: On the test day, place two unfamiliar rats (that have received the same treatment) in the arena and record their behavior for 10-15 minutes using an overhead video camera.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the total time the animals spend in active social interaction (e.g., sniffing, grooming, following, crawling over/under each other).
-
Analysis: Compare the total social interaction time between the this compound treated group and the vehicle control group. A significant reduction in interaction time is indicative of a social withdrawal phenotype.
-
Visualizations
Caption: Dual hypotheses of this compound's mechanism of action.
Caption: Logical workflow for troubleshooting conflicting this compound data.
References
Technical Support Center: Method Validation for OMDM-2 Quantification in Brain Tissue
Welcome to the technical support center for the quantification of OMDM-2 in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation, troubleshooting common experimental issues, and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound from brain tissue?
A1: The optimal extraction method for this compound from brain tissue will depend on its physicochemical properties. However, a common and effective starting point is protein precipitation. This method is straightforward and has been shown to be effective for a variety of analytes in brain tissue.[1] For more complex matrices or to achieve lower limits of quantification, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[2][3] It is crucial to validate the chosen extraction method to ensure high and reproducible recovery.
Q2: How can I minimize matrix effects when analyzing this compound in brain tissue by LC-MS/MS?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[4][5] To mitigate these effects, several strategies can be employed:
-
Use of an appropriate internal standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.
-
Chromatographic separation: Optimize the HPLC/UHPLC method to separate this compound from co-eluting matrix components.
-
Sample preparation: Employ more rigorous sample clean-up procedures like SPE to remove interfering substances.
-
Matrix-matched calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.
Q3: What are the critical stability considerations for this compound in brain tissue samples?
A3: Analyte stability is paramount for accurate quantification. For this compound, it is essential to evaluate its stability under various conditions that mimic the experimental workflow:
-
Freeze-thaw stability: Assess the stability of this compound in brain homogenate after multiple freeze-thaw cycles.
-
Short-term (bench-top) stability: Determine the stability at room temperature for a duration that reflects the sample preparation time.
-
Long-term stability: Evaluate stability in the storage conditions (e.g., -80°C) over the expected duration of the study.
-
Post-preparative stability: Assess the stability of the processed samples in the autosampler before injection.
It is also important to consider potential enzymatic degradation post-mortem and to rapidly freeze tissue samples after collection to minimize this.
Q4: How do I select an appropriate internal standard (IS) for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). If a SIL-IS is not available, a structural analog that exhibits similar extraction and ionization behavior can be used. The IS should be added as early as possible in the sample preparation workflow to account for variability in extraction and processing steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound in brain tissue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inefficient tissue homogenization. | Ensure complete tissue disruption using mechanical homogenization (e.g., bead beating or sonication). |
| Incomplete protein precipitation. | Optimize the ratio of organic solvent to brain homogenate. Acetonitrile (B52724) is a common choice. | |
| Inefficient extraction from the pellet after precipitation. | Perform a second extraction of the pellet and combine the supernatants. | |
| Analyte adsorption to labware. | Use low-binding tubes and pipette tips. | |
| High Variability in Results | Inconsistent sample preparation. | Standardize all steps of the protocol, including volumes, mixing times, and centrifugation parameters. |
| Matrix effects. | Implement strategies to minimize matrix effects as described in the FAQs. | |
| Analyte instability. | Re-evaluate the stability of this compound under all relevant conditions. | |
| Inconsistent internal standard addition. | Ensure precise and consistent addition of the internal standard to all samples, including calibrants and quality controls. | |
| Poor Peak Shape in Chromatography | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatible injection solvent. | The injection solvent should be similar in composition to the mobile phase. | |
| Column degradation. | Use a guard column and ensure proper mobile phase filtration. Replace the analytical column if necessary. | |
| No or Low Signal in MS | Incorrect MS/MS transition. | Optimize the precursor and product ions for this compound using a pure standard. |
| Ion source contamination. | Clean the ion source according to the manufacturer's instructions. | |
| Analyte degradation in the ion source. | Optimize source parameters such as temperature and gas flows. |
Experimental Protocols
Detailed Methodology for this compound Extraction from Brain Tissue (Protein Precipitation)
-
Tissue Homogenization:
-
Accurately weigh a portion of frozen brain tissue (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process.
-
-
Protein Precipitation:
-
To a known volume of brain homogenate (e.g., 100 µL), add the internal standard solution.
-
Add 3 volumes of ice-cold acetonitrile (or another suitable organic solvent).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound and the internal standard.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase of the LC method) for LC-MS/MS analysis.
-
Data Presentation
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Deviation from nominal concentration within ±15% |
Table 2: Example Quality Control (QC) Sample Results
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
| Low | 5 | 4.8 | 96.0 | 5.2 |
| Medium | 50 | 51.2 | 102.4 | 3.8 |
| High | 500 | 495.5 | 99.1 | 2.5 |
Visualizations
Caption: Workflow for this compound quantification in brain tissue.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of OMDM-2 and FAAH Inhibitor URB597 on Social Interaction
A Head-to-Head Examination of Two Modulators of the Endocannabinoid System and Their Divergent Effects on Social Behavior
The endocannabinoid system (ECS) is a critical regulator of emotional processing, motivation, and social behavior.[1][2] Modulating this system presents a promising avenue for therapeutic interventions in disorders characterized by social deficits. Two compounds that interact with the ECS, the putative endocannabinoid transporter inhibitor OMDM-2 and the fatty acid amide hydrolase (FAAH) inhibitor URB597, have been investigated for their effects on social interaction. While both are intended to enhance endocannabinoid signaling, experimental evidence reveals they can produce contrasting effects on social behavior.
Mechanism of Action: Two Paths to Modulating Endocannabinoid Tone
The primary difference between this compound and URB597 lies in their mechanism of action within the endocannabinoid signaling pathway. URB597 is a well-characterized inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[3][4][5] By inhibiting FAAH, URB597 increases the synaptic levels and duration of action of AEA, thereby enhancing signaling through cannabinoid receptors, primarily CB1 receptors.
In contrast, this compound is described as an inhibitor of the putative endocannabinoid membrane transporter (EMT), which is thought to be responsible for the reuptake of endocannabinoids from the synaptic cleft into the neuron for degradation. The prevailing hypothesis is that blocking this transporter would, similar to FAAH inhibition, increase the extracellular concentration of endocannabinoids. However, research suggests that this transporter may be bidirectional. Therefore, inhibiting it could paradoxically impair the release of endocannabinoids, leading to a reduction in cannabinoid receptor activation.
Figure 1. Endocannabinoid signaling pathway showing the distinct targets of URB597 and this compound.
Comparative Efficacy on Social Interaction: A Surprising Contrast
Contrary to what might be expected from two compounds aimed at boosting endocannabinoid tone, this compound and URB597 exhibit opposing effects on social interaction in animal models.
Systemic administration of This compound has been shown to reduce social interaction . This effect is consistent with the hypothesis that this compound may impair endocannabinoid release, thereby reducing the activation of presynaptic CB1 receptors which are necessary for normal social behavior. Further supporting this, the social withdrawal induced by this compound was exacerbated by a CB1 antagonist (AM251) and reversed by a potent CB1 agonist (CP55,940).
Conversely, URB597 has been reported to have pro-social or anxiolytic effects, particularly in models of social impairment or under stressful conditions. By increasing AEA levels, URB597 can enhance CB1 receptor signaling, which is known to modulate anxiety and social reward. However, some studies also report that URB597 can induce social deficit, an effect that appears to be mediated by TRPV1 receptors, not CB1 receptors. This highlights the complex pharmacology of endocannabinoid modulation.
The table below summarizes the key differential findings from a comparative study.
| Parameter | This compound | URB597 |
| Effect on Social Interaction | Reduces social interaction | Can have pro-social effects, but can also induce social withdrawal under certain conditions |
| Effect of CB1 Antagonist (AM251) | Exacerbates social withdrawal | Does not affect social withdrawal |
| Effect of CB1 Agonist (CP55,940) | Reverses social withdrawal | Does not reverse social withdrawal |
| Effect of TRPV1 Antagonist (Capsazepine) | Does not reverse social withdrawal | Reverses social withdrawal |
| Effect of CCK2 Antagonist (LY225910) | Reverses social withdrawal | Does not affect social withdrawal |
Data synthesized from Seillier et al., Neuropharmacology, 2018.
Experimental Protocols: The Social Interaction Test
A common paradigm to assess social behavior in rodents is the social interaction test. The protocol generally involves measuring the amount of time a subject animal spends interacting with a novel, unfamiliar conspecific.
1. Animals and Housing:
-
Species: Typically male Sprague-Dawley rats or C57BL/6 mice.
-
Housing: Animals are group-housed (2-4 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals are acclimated to the facility for at least one week before any experimental procedures.
2. Drug Administration:
-
This compound & URB597: Typically dissolved in a vehicle solution (e.g., 1:1:18 ratio of ethanol (B145695), Kolliphor EL, and saline).
-
Route: Administered via intraperitoneal (i.p.) injection.
-
Dosage: Dosages can vary, but representative doses are in the range of 5-10 mg/kg for this compound and 0.3-1 mg/kg for URB597.
-
Timing: Injections are usually performed 30-60 minutes before the behavioral test.
3. Social Interaction Arena:
-
A dimly lit, open-field arena (e.g., 50 x 50 x 50 cm) made of non-porous material.
-
The arena is cleaned thoroughly with a 70% ethanol solution between trials to eliminate olfactory cues.
4. Procedure:
-
Habituation: The subject animal is placed in the arena alone for a period of 5-10 minutes to habituate to the novel environment.
-
Social Interaction Phase: An unfamiliar "stimulus" animal of the same sex and strain is introduced into the arena.
-
Recording: The session (typically 10 minutes) is video-recorded.
-
Behavioral Scoring: An observer, blind to the experimental conditions, scores the total time the subject animal spends in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under the stimulus animal.
5. Data Analysis:
-
The total time spent in social interaction is compared between different treatment groups (Vehicle, this compound, URB597) using statistical tests such as ANOVA followed by post-hoc tests.
Figure 2. Standard experimental workflow for a rodent social interaction test.
Conclusion
The comparison between this compound and URB597 provides a crucial lesson in the pharmacology of the endocannabinoid system. While both compounds are designed to enhance endocannabinoid levels, their differing mechanisms of action lead to opposite effects on social behavior. URB597, by inhibiting the degradation of anandamide, generally promotes social interaction or reverses social deficits, an effect consistent with enhanced CB1 signaling. In stark contrast, this compound reduces social interaction, likely by inhibiting a bidirectional transporter and thereby reducing the availability of endocannabinoids to activate presynaptic CB1 receptors.
These findings underscore the complexity of targeting the endocannabinoid system. For researchers and drug developers, this comparison highlights the importance of a nuanced understanding of drug mechanisms. The seemingly straightforward strategy of inhibiting endocannabinoid reuptake may have unintended consequences, and caution should be exercised when using such compounds with the goal of enhancing endocannabinoid tone in vivo. The distinct behavioral profiles of this compound and URB597 provide valuable pharmacological tools to dissect the intricate role of the endocannabinoid system in regulating social behavior.
References
- 1. Divergent Effects of Anandamide Transporter Inhibitors with Different Target Selectivity on Social Play Behavior in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endocannabinoid basis of personality—Insights from animal model of social behavior [frontiersin.org]
- 3. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
OMDM-2 in Focus: A Comparative Analysis of Anandamide Uptake Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OMDM-2 and other key anandamide (B1667382) uptake inhibitors. Supported by experimental data, this analysis delves into their performance, selectivity, and the methodologies used for their evaluation.
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter involved in a myriad of physiological processes, including pain, mood, and appetite. The termination of its signaling is primarily mediated by cellular uptake and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH). Consequently, inhibitors of anandamide uptake have emerged as a promising therapeutic strategy for potentiating endocannabinoid signaling. This guide offers a comparative overview of this compound, a notable anandamide uptake inhibitor, and other well-characterized compounds in this class, such as AM404, VDM11, and UCM707.
Comparative Efficacy and Selectivity
The potency of anandamide uptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for AEA uptake. Furthermore, their selectivity is assessed by determining their inhibitory activity against other key components of the endocannabinoid system, namely FAAH and the cannabinoid receptors CB1 and CB2. The following table summarizes the in vitro data for this compound and other prominent inhibitors.
| Compound | Anandamide Uptake IC50 (µM) | FAAH Inhibition Ki (µM) | CB1 Receptor Affinity Ki (µM) | CB2 Receptor Affinity Ki (µM) |
| This compound | ~5[1] | >50[2] | >5[2] | >10[2] |
| AM404 | ~5[1] | <1 | - | - |
| VDM11 | ~5 | <1 | - | - |
| UCM707 | 30 | <1 | - | - |
| AM1172 | 24 | 3 | - | - |
Data presented is a synthesis from multiple sources and experimental conditions may vary. Please refer to the cited literature for specific details.
This compound emerges as a potent inhibitor of anandamide uptake with an IC50 value comparable to that of AM404 and VDM11. A key distinguishing feature of this compound is its high selectivity; it exhibits negligible inhibitory activity against FAAH and poor affinity for both CB1 and CB2 receptors. In contrast, compounds like AM404, VDM11, and UCM707 demonstrate significant inhibition of FAAH in addition to their effects on anandamide uptake. This selectivity profile suggests that this compound may offer a more targeted approach to modulating anandamide levels by specifically blocking its transport, without directly interfering with its enzymatic degradation or receptor binding.
Mechanism of Anandamide Uptake: A Complex Picture
The precise mechanism of anandamide cellular uptake remains a subject of active research and debate. Evidence suggests a multifaceted process that may not be solely reliant on a single transporter protein. The current understanding points towards a combination of facilitated transport and passive diffusion driven by intracellular metabolism.
Caption: Proposed mechanisms of anandamide uptake and the sites of action for inhibitors.
The diagram above illustrates the key components thought to be involved in anandamide transport and metabolism. A putative anandamide membrane transporter (AMT) may facilitate the entry of AEA into the cell. Alternatively, due to its lipophilic nature, anandamide can also cross the cell membrane via passive diffusion. Once inside the cell, fatty acid-binding proteins (FABPs) are believed to act as intracellular carriers, shuttling anandamide to the endoplasmic reticulum where FAAH is located. FAAH then rapidly hydrolyzes anandamide into arachidonic acid and ethanolamine, thus maintaining a concentration gradient that favors the inward movement of extracellular anandamide. This compound is thought to primarily act by inhibiting the putative transporter-mediated uptake, while other inhibitors like AM404 also directly inhibit FAAH.
Experimental Protocols
A standardized in vitro assay to determine the potency of anandamide uptake inhibitors is the [¹⁴C]Anandamide cellular uptake assay. Below is a detailed protocol adapted from studies using rat basophilic leukemia (RBL-2H3) cells or cerebellar granule neurons.
Objective: To measure the inhibition of [¹⁴C]anandamide uptake into cultured cells by test compounds.
Materials:
-
Cultured cells (e.g., RBL-2H3 cells, primary cerebellar granule neurons)
-
[¹⁴C]Anandamide (radiolabeled AEA)
-
Unlabeled anandamide
-
Test compounds (e.g., this compound, AM404)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well or 96-well)
Experimental Workflow:
Caption: Step-by-step workflow for the anandamide uptake inhibition assay.
Procedure:
-
Cell Culture: Plate cells in multi-well plates and culture until they reach near confluence.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed assay buffer.
-
Inhibitor Pre-incubation: Add the test compound at various concentrations (or vehicle for control) to the wells and pre-incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Initiate the uptake by adding a fixed concentration of [¹⁴C]Anandamide to each well.
-
Incubation: Incubate the plates at 37°C for a predetermined duration (e.g., 15-30 minutes). To determine non-specific uptake, a parallel set of experiments can be performed at 4°C.
-
Termination of Uptake: Terminate the assay by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer to remove extracellular [¹⁴C]Anandamide.
-
Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of [¹⁴C]Anandamide taken up by the cells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound stands out as a potent and highly selective inhibitor of anandamide uptake. Its minimal off-target activity at FAAH and cannabinoid receptors makes it a valuable pharmacological tool for dissecting the specific roles of anandamide transport in physiological and pathological processes. The ongoing debate surrounding the precise mechanism of anandamide transport underscores the complexity of endocannabinoid signaling and highlights the need for continued research with selective pharmacological probes like this compound. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of modulating anandamide levels through the inhibition of its cellular uptake.
References
OMDM-2: A Comparative Guide to its Specificity for the Anandamide Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of OMDM-2, an inhibitor of the anandamide (B1667382) transporter (AMT), comparing its specificity and performance against other commonly used AMT inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes, with the anandamide transporter being a key component in modulating the signaling of the endocannabinoid anandamide (AEA). Inhibition of AMT is a promising therapeutic strategy for various conditions. This compound has emerged as a potent and selective inhibitor of AMT. This guide offers a detailed comparison of this compound with other inhibitors such as AM404, VDM11, UCM707, and AM1172, focusing on their activity at the anandamide transporter, fatty acid amide hydrolase (FAAH), and cannabinoid receptors (CB1 and CB2).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of this compound and its alternatives.
Table 1: Inhibition of Anandamide Accumulation in Cerebellar Granule Neurons
| Compound | IC50 (µM) for AEA Accumulation Inhibition |
| This compound | ~5 [1] |
| AM404 | ~5[1] |
| VDM11 | ~5[1] |
| UCM707 | 30[1] |
| AM1172 | 24[1] |
Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH) Activity
| Compound | Ki (µM) for FAAH Inhibition |
| This compound | 10 |
| AM404 | <1 |
| VDM11 | <1 |
| UCM707 | <1 |
| AM1172 | 3 |
Table 3: Cannabinoid Receptor Binding Affinity
| Compound | Ki (µM) for CB1 Receptor | Ki (µM) for CB2 Receptor |
| This compound | Low Affinity | Low Affinity |
| AM404 | 1.5 | 1.3 |
| VDM11 | Low Affinity | Low Affinity |
| UCM707 | Low Affinity | Low Affinity |
| AM1172 | 0.271 (EC50) | 0.189 (EC50) |
Note: For this compound, VDM11, and UCM707, specific Ki values for CB1 and CB2 are not consistently reported in comparative studies, with sources generally describing their affinity as low or negligible.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Anandamide Uptake Assay
Objective: To measure the inhibition of anandamide uptake into cells by test compounds.
Materials:
-
Cell line expressing the anandamide transporter (e.g., cerebellar granule neurons, C6 glioma cells, or U937 cells).
-
[³H]-Anandamide (radiolabeled AEA).
-
Test compounds (this compound and others).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Scintillation cocktail and counter.
Protocol:
-
Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with PBS and pre-incubate with the test compound at various concentrations in culture medium for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add [³H]-Anandamide to each well to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-Anandamide uptake for each concentration of the test compound and determine the IC50 value.
FAAH Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on the activity of the FAAH enzyme.
Materials:
-
Source of FAAH enzyme (e.g., rat brain homogenate or recombinant FAAH).
-
Anandamide or a fluorogenic FAAH substrate.
-
Test compounds (this compound and others).
-
Assay buffer.
-
Detection reagents (if using a fluorogenic substrate).
Protocol:
-
Enzyme Preparation: Prepare the FAAH enzyme source according to standard procedures.
-
Reaction Mixture: In a microplate, combine the FAAH enzyme, assay buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a defined period at 37°C.
-
Reaction Initiation: Add the substrate (anandamide or fluorogenic substrate) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding an organic solvent if using radiolabeled anandamide, or by reading the fluorescence if using a fluorogenic substrate).
-
Quantification: If using radiolabeled anandamide, separate the product from the substrate using chromatography and quantify the radioactivity. If using a fluorogenic substrate, measure the fluorescence intensity.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the Ki or IC50 value.
Cannabinoid Receptor Binding Assay
Objective: To assess the binding affinity of test compounds to CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
Test compounds (this compound and others).
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and counter.
Protocol:
-
Reaction Mixture: In a microplate, combine the cell membranes, radiolabeled ligand, and the test compound at various concentrations in the binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration apparatus. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound and determine the Ki value.
Mandatory Visualizations
Anandamide Signaling Pathway
Caption: Anandamide signaling at the synapse and the site of action for this compound.
Experimental Workflow for Validating an Anandamide Transporter Inhibitor
Caption: A logical workflow for the validation of a specific anandamide transporter inhibitor.
References
A Comparative Guide: OMDM-2 vs. VDM11 in Modulating Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent endocannabinoid uptake inhibitors, OMDM-2 and VDM11, and their effects on sleep architecture. By objectively presenting experimental data, detailed methodologies, and the underlying signaling pathways, this document serves as a valuable resource for researchers investigating novel therapeutic strategies for sleep disorders.
At a Glance: this compound vs. VDM11
Both this compound and VDM11 are inhibitors of the anandamide (B1667382) membrane transporter (AMT), which leads to an increase in the endogenous levels of the endocannabinoid anandamide (AEA).[1] This enhanced AEA signaling, primarily through the cannabinoid type 1 (CB1) receptor, has been shown to promote sleep. Experimental evidence suggests that both compounds effectively increase sleep duration and reduce wakefulness.[1]
Performance Data: Impact on Sleep Architecture
A key study directly compared the effects of this compound and VDM11 when administered directly into the paraventricular thalamic nucleus (PVA) of rats. Both compounds were found to dose-dependently increase the time spent in sleep and decrease wakefulness.[1]
| Compound | Dose (μM) | Change in Wakefulness | Change in Slow Wave Sleep (SWS) | Change in REM Sleep | Reference |
| This compound | 10 | ↓ | ↑ | ↑ | [1] |
| 20 | ↓↓ | ↑↑ | ↑↑ | [1] | |
| 30 | ↓↓↓ | ↑↑↑ | ↑↑↑ | ||
| VDM11 | 10 | ↓ | ↑ | ↑ | |
| 20 | ↓↓ | ↑↑ | ↑↑ | ||
| 30 | ↓↓↓ | ↑↑↑ | ↑↑↑ |
Note: The table above summarizes the qualitative findings from Murillo-Rodríguez et al. (2013). The arrows indicate the direction of change (↑ for increase, ↓ for decrease), with the number of arrows representing the relative magnitude of the effect at increasing doses. Specific quantitative data from the full-text article was not available.
Intracerebroventricular (i.c.v.) administration of VDM11 has also been shown to reduce wakefulness and increase sleep in rats.
Mechanism of Action: The Endocannabinoid Signaling Pathway
This compound and VDM11 exert their sleep-promoting effects by modulating the endocannabinoid system. By inhibiting the anandamide membrane transporter (AMT), they prevent the reuptake of anandamide (AEA) from the synaptic cleft. This leads to an accumulation of AEA and enhanced activation of presynaptic CB1 receptors. Activation of CB1 receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of neurotransmitter release, contributing to the observed changes in sleep architecture.
Impact on Dopaminergic System
Both this compound and VDM11 have been shown to decrease the extracellular levels of dopamine (B1211576) in the nucleus accumbens. This reduction in dopaminergic activity is thought to contribute to their sleep-promoting effects, as dopamine is a key neurotransmitter involved in arousal and wakefulness.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the studies cited.
Animal Models and Surgical Procedures
-
Subjects: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Surgery: Animals are anesthetized and stereotaxically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings to monitor brain activity and muscle tone, respectively. For direct brain infusion studies, a guide cannula is implanted targeting the specific brain region of interest, such as the paraventricular thalamic nucleus.
Drug Administration
-
Intracerebral Infusion: this compound and VDM11 are dissolved in a vehicle solution and infused directly into the brain via a microdialysis probe or an injection cannula at specific concentrations (e.g., 10, 20, 30 μM).
-
Intracerebroventricular (i.c.v.) Injection: The compounds can also be injected into the cerebral ventricles to assess their overall central effects.
Sleep Recording and Analysis
-
Polysomnography: Following a recovery period, animals are habituated to the recording chambers. EEG and EMG signals are continuously recorded for extended periods (e.g., 24 hours).
-
Sleep Scoring: The recorded data is visually or automatically scored into distinct sleep-wake states: wakefulness (W), slow-wave sleep (SWS or NREM), and rapid eye movement (REM) sleep, typically in 30-second or 1-minute epochs.
-
Data Analysis: The total time spent in each state, the number and duration of sleep/wake episodes, and sleep latencies are calculated and statistically analyzed.
Neurochemical Analysis
-
In Vivo Microdialysis: To measure neurotransmitter levels, a microdialysis probe is inserted into a specific brain region (e.g., nucleus accumbens). Artificial cerebrospinal fluid is perfused through the probe, and the collected dialysate is analyzed using high-performance liquid chromatography (HPLC) to quantify dopamine levels.
Conclusion
Both this compound and VDM11 are effective in promoting sleep by inhibiting the reuptake of anandamide, thereby enhancing endocannabinoid signaling in the brain. The available data suggests they have a very similar pharmacological profile in terms of their effects on sleep architecture and dopamine levels. For researchers in the field of sleep medicine and neuropharmacology, these compounds represent valuable tools for investigating the role of the endocannabinoid system in sleep regulation and for the potential development of novel hypnotics. Further studies with more detailed dose-response analyses and direct head-to-head comparisons of their pharmacokinetic and pharmacodynamic properties are warranted to delineate any subtle differences in their therapeutic potential.
References
A Comparative Analysis of OMDM-2's Effects in Preclinical Animal Models
An Objective Guide for Researchers on the Cross-Validation of an Endocannabinoid Transporter Inhibitor and Alternative Enzymatic Inhibitors
This guide provides a detailed comparison of the experimental effects of OMDM-2, an endocannabinoid transporter inhibitor, with those of JZL184, a monoacylglycerol lipase (B570770) (MAGL) inhibitor, and URB597, a fatty acid amide hydrolase (FAAH) inhibitor. While all three compounds aim to enhance endocannabinoid signaling, their distinct mechanisms of action result in different physiological outcomes, which are explored here across various animal models. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the preclinical profiles of these compounds.
Introduction to Endocannabinoid System Modulation
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and sleep. The primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are synthesized on demand and their signals are terminated by enzymatic degradation or cellular reuptake. Pharmacological strategies to enhance endocannabinoid signaling include inhibiting the degrading enzymes MAGL (for 2-AG) and FAAH (for AEA), or blocking the putative endocannabinoid membrane transporter (eCBRi).
This compound falls into the latter category, acting as an inhibitor of the anandamide membrane transporter (AMT), thereby preventing the reuptake of endocannabinoids from the synaptic cleft. In contrast, JZL184 and URB597 act by inhibiting the intracellular degradation of 2-AG and AEA, respectively. This guide will compare the reported effects of these compounds in preclinical settings.
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the distinct mechanisms by which this compound, JZL184, and URB597 enhance endocannabinoid signaling. This compound blocks the transporter responsible for removing endocannabinoids from the synapse, while JZL184 and URB597 inhibit the enzymes that break them down inside the cell.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative effects of this compound, JZL184, and URB597 observed in various animal models. It is important to note that while extensive data exists for JZL184 and URB597 in pain and inflammation models, the available research on this compound is currently focused on other neurological functions.
Table 1: Effects on Sleep and Social Behavior
| Compound | Animal Model | Dose & Route | Primary Outcome | Quantitative Result | Reference |
| This compound | Rat (Wistar) | 10, 20, 30 µM (Microdialysis into PVA) | Sleep Modulation | Increased total sleep time, decreased waking time. | [1] |
| This compound | Rat (Wistar) | Not specified (Systemic) | Social Interaction | Reduced social interaction. | [2] |
| JZL184 | Rat | Not specified | Social Behavior | Did not consistently alter social interaction. | [2] |
| URB597 | Rat | Not specified | Social Interaction | Induced social withdrawal (reversed by TRPV1 antagonist). | [2] |
PVA: Paraventricular Thalamic Nucleus
Table 2: Analgesic Effects in Pain Models
| Compound | Animal Model | Pain Type | Dose & Route | Primary Outcome | Quantitative Result | Reference |
| JZL184 | Mouse | Inflammatory (Carrageenan) | 4, 16, 40 mg/kg (i.p.) | Mechanical Allodynia | Significant attenuation of allodynia at all doses. | [3] |
| JZL184 | Mouse | Neuropathic (CCI) | 4, 16, 40 mg/kg (i.p.) | Cold & Mechanical Allodynia | Significant reduction in allodynia. | |
| URB597 | Rat (Sprague-Dawley) | Inflammatory (CFA) | 0.3 mg/kg (Systemic) | Mechanical Allodynia & Thermal Hyperalgesia | Reduced both allodynia and hyperalgesia. | |
| URB597 | Rat (Sprague-Dawley) | Neuropathic (PNL) | 0.3 mg/kg (Systemic) | Mechanical Allodynia | No significant effect observed. |
CCI: Chronic Constriction Injury; CFA: Complete Freund's Adjuvant; PNL: Partial Sciatic Nerve Ligation; i.p.: Intraperitoneal
Table 3: Anti-inflammatory Effects
| Compound | Animal Model | Inflammatory Stimulus | Dose & Route | Primary Outcome | Quantitative Result | Reference |
| JZL184 | Mouse | Carrageenan | 4, 16, 40 mg/kg (i.p.) | Paw Edema | Dose-dependent attenuation of edema. | |
| URB597 | Rat | Carrageenan | 0.3 mg/kg (i.p.) | Inflammatory Hyperalgesia | Single dose significantly attenuated hyperalgesia. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in the cited studies.
Typical Experimental Workflow for Behavioral Studies
The following diagram represents a generalized workflow for preclinical behavioral assessments in rodents.
This compound Sleep Modulation Study Protocol (Rat)
-
Animals: Male Wistar rats.
-
Method: this compound (10, 20, or 30 µM) was administered via microdialysis perfusion directly into the paraventricular thalamic nucleus (PVA).
-
Data Collection: Sleep and waking states were monitored and recorded. Extracellular dopamine (B1211576) levels in the nucleus accumbens were also measured.
-
Key Findings: this compound infusion led to an increase in sleep duration and a decrease in waking time, accompanied by a reduction in dopamine levels.
JZL184 Inflammatory Pain Study Protocol (Mouse)
-
Animals: Male mice.
-
Model: Carrageenan-induced paw edema model of inflammatory pain.
-
Method: JZL184 (1.6, 4, 16, or 40 mg/kg) was administered intraperitoneally (i.p.) either before or after carrageenan injection.
-
Assessment: Paw volume was measured to quantify edema, and mechanical allodynia was assessed using von Frey filaments.
-
Key Findings: JZL184 significantly reduced both paw edema and mechanical allodynia. The anti-allodynic effects were mediated by both CB1 and CB2 receptors, while the anti-edema effects were primarily mediated by CB2 receptors.
URB597 Inflammatory and Neuropathic Pain Study Protocol (Rat)
-
Animals: Male Sprague-Dawley rats.
-
Models:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) injected into the hind paw.
-
Neuropathic Pain: Partial sciatic nerve ligation (PNL).
-
-
Method: URB597 (0.3 mg/kg) was administered systemically.
-
Assessment: Mechanical allodynia was measured with von Frey filaments, and thermal hyperalgesia was assessed using a plantar test device.
-
Key Findings: URB597 was effective in the inflammatory pain model but not in the neuropathic pain model at the tested dose. Its effects in the CFA model were dependent on both CB1 and CB2 receptors.
Conclusion
The available preclinical data indicate that this compound, as an endocannabinoid transporter inhibitor, effectively modulates sleep and social behaviors in rats. However, there is a notable lack of published studies evaluating its efficacy in conventional animal models of pain and inflammation.
In contrast, the enzymatic inhibitors JZL184 (MAGL inhibitor) and URB597 (FAAH inhibitor) have been extensively characterized in pain and inflammation models, demonstrating significant analgesic and anti-inflammatory properties. JZL184 shows efficacy in both neuropathic and inflammatory pain, primarily through the elevation of 2-AG. URB597 is effective in inflammatory pain models by increasing AEA levels, though its efficacy in neuropathic pain may be dose-dependent or require repeated administration.
These findings highlight that the mechanism of action is a critical determinant of the therapeutic profile of an endocannabinoid system modulator. While this compound presents an interesting target for neurological conditions involving sleep and social circuits, further research is required to ascertain its potential in the domains of pain and inflammation, where MAGL and FAAH inhibitors have shown considerable promise. Researchers should consider these distinct profiles when selecting compounds for further investigation.
References
A Comparative Analysis of the Neuropharmacological Profiles of OMDM-2 and AM404
For Immediate Release
This guide provides a detailed comparison of the neuropharmacological effects of OMDM-2 and AM404, two compounds that modulate the endocannabinoid system, albeit through distinct and complex mechanisms. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform future research and therapeutic design.
Introduction to this compound and AM404
This compound and AM404 are both recognized as modulators of the endocannabinoid system (ECS), a crucial signaling network involved in regulating a vast array of physiological processes, including pain, mood, memory, and appetite. Both compounds are broadly classified as endocannabinoid uptake inhibitors, which are substances that block the transport of endogenous cannabinoids like anandamide (B1667382) (AEA) from the synaptic cleft back into the cell, thereby prolonging their signaling activity.[1] However, a deeper examination reveals significant differences in their mechanisms of action and overall pharmacological effects. AM404, notably, is also the active metabolite of the widely used analgesic paracetamol (acetaminophen), which contributes to its complex activity profile.[2][3][4]
Primary Mechanisms of Action
The neuropharmacological effects of this compound and AM404 stem from their distinct interactions with components of the ECS and other neural targets.
This compound is primarily characterized as an inhibitor of the putative endocannabinoid membrane transporter (EMT).[1] Its mechanism, however, is not straightforward. Evidence suggests that the endocannabinoid transport process may be bidirectional. Consequently, by blocking this transporter, this compound may not only prevent the reuptake of endocannabinoids but also impair their release from the postsynaptic neuron. This can lead to a paradoxical reduction in the activation of presynaptic CB1 receptors, a phenomenon observed in studies where this compound administration reduced social interaction, an effect consistent with decreased CB1 signaling.
AM404 exhibits a multifaceted mechanism of action, making it a pharmacologically promiscuous compound:
-
Endocannabinoid Uptake Inhibition : Like this compound, it inhibits the reuptake of anandamide, increasing the concentration of this endocannabinoid in the synapse and enhancing CB1 receptor activation.
-
TRPV1 Receptor Agonism : AM404 is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. This action is central to many of its analgesic effects, particularly within the central nervous system.
-
Direct Sodium Channel Blockade : Recent studies have revealed that AM404 directly inhibits pain-specific, voltage-gated sodium channels (NaV1.7 and NaV1.8) in peripheral sensory neurons at nanomolar concentrations. This action provides a powerful peripheral analgesic mechanism by blocking the initiation and propagation of pain signals.
-
Cannabinoid Receptor Interaction : AM404 is considered a weak or low-affinity agonist of the CB1 receptor.
-
Metabolite of Paracetamol : AM404 is formed in the brain and sensory neurons from paracetamol's metabolite, p-aminophenol, through a reaction catalyzed by fatty acid amide hydrolase (FAAH). This biotransformation is essential for the central analgesic effects of paracetamol.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the potency and affinity of this compound and AM404 at their respective molecular targets.
| Compound | Target | Action | Potency / Affinity | Citation(s) |
| This compound | Endocannabinoid Membrane Transporter (EMT) | Inhibitor | IC₅₀: 5.2 µM (for AEA uptake) | |
| AM404 | Endocannabinoid Membrane Transporter (EMT) | Inhibitor | - | |
| TRPV1 Receptor | Potent Agonist | Activates at >1µM | ||
| CB1 Receptor | Weak Agonist / Low-Affinity Ligand | - | ||
| Naᵥ1.7 and Naᵥ1.8 Channels | Blocker | Nanomolar Inhibition | ||
| Cyclooxygenase (COX) | Inhibitor | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and AM404 are provided below.
Endocannabinoid Uptake Assay
This assay is used to determine the ability of a compound to inhibit the transport of endocannabinoids into cells.
-
Cell Culture : Human U937 cells are commonly used and maintained in appropriate culture medium.
-
Assay Procedure :
-
Cells are harvested, washed, and resuspended in a buffered salt solution.
-
The cell suspension is pre-incubated with either the test compound (e.g., this compound, AM404) at various concentrations or vehicle control.
-
A radiolabeled endocannabinoid, typically arachidonoyl[1-³H]ethanolamine ([³H]AEA), is added to initiate the uptake process.
-
The incubation is carried out for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).
-
The uptake is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove extracellular radioligand.
-
The radioactivity retained by the cells on the filters is measured using liquid scintillation counting.
-
-
Data Analysis : The amount of radioactivity is plotted against the concentration of the inhibitor to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the endocannabinoid uptake.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used animal model to study chronic pain caused by nerve damage, relevant for testing the analgesic effects of compounds like AM404.
-
Animal Subjects : Adult male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure :
-
Animals are anesthetized (e.g., with sodium pentobarbital (B6593769) or isoflurane).
-
The common sciatic nerve is exposed at the mid-thigh level of one hind limb through a small incision.
-
Proximal to the nerve's trifurcation, 3-4 loose ligatures are tied around the nerve using chromic gut or silk suture at approximately 1 mm intervals. The ligatures are tightened just enough to cause a slight constriction without arresting blood flow.
-
The muscle and skin layers are closed with sutures. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing :
-
Mechanical Allodynia : Assessed using von Frey filaments. The animal is placed on an elevated mesh floor, and filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold (the minimum force that elicits a withdrawal response) is recorded.
-
Thermal Hyperalgesia : Measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
-
Drug Administration : Test compounds (e.g., AM404) are administered (e.g., intraperitoneally or subcutaneously) before behavioral testing to assess their ability to reverse pain-like behaviors.
Social Interaction Test
This behavioral test is used to assess social behavior in rodents and is relevant for studying the effects of compounds like this compound.
-
Apparatus : A square open-field arena. A small, perforated plexiglass cage may be used to contain a stimulus animal.
-
Procedure :
-
The test animal is habituated to the arena.
-
The test consists of one or more sessions. In a typical paradigm, the test animal is placed in the arena with an unfamiliar "stimulus" animal of the same sex and age, which is either freely moving or contained within the small cage.
-
In control sessions, an empty cage or a novel object may be used instead of a stimulus animal.
-
Sessions are recorded, and an observer blind to the experimental conditions scores various social behaviors.
-
-
Behaviors Measured :
-
Time spent sniffing the stimulus animal.
-
Following, grooming, and aggressive behaviors.
-
Time spent in proximity to the stimulus animal.
-
-
Data Analysis : The duration and frequency of these social behaviors are compared between treatment groups (e.g., vehicle vs. This compound) to determine the effect of the compound on sociability.
Patch-Clamp Electrophysiology for Sodium Channels
This technique is used to measure the activity of ion channels, such as the voltage-gated sodium channels (NaV) inhibited by AM404.
-
Cell Preparation : Dorsal root ganglion (DRG) neurons, which express NaV1.7 and NaV1.8, are isolated from rodents. Alternatively, human embryonic kidney (HEK293) cells engineered to express specific sodium channel subtypes can be used.
-
Recording Setup :
-
A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the membrane of a single cell.
-
A high-resistance "gigaseal" is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of the total ion currents flowing across the entire cell membrane.
-
-
Voltage Protocol : The membrane potential is held at a negative resting value (e.g., -100 mV). A series of voltage steps are applied to elicit the opening (activation) and subsequent closing (inactivation) of the sodium channels.
-
Drug Application : The test compound (e.g., AM404) is applied to the cell via the external solution. The sodium currents are recorded before and after drug application to determine the extent of inhibition.
-
Data Analysis : The peak amplitude of the sodium current is measured at different drug concentrations to generate a dose-response curve and calculate the IC₅₀ for channel blockade.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental logic described in this guide.
Caption: Multifaceted mechanism of action for AM404.
Caption: Proposed mechanism of this compound on endocannabinoid signaling.
Caption: Workflow for assessing analgesic efficacy using the CCI model.
References
Replicating Key Findings of OMDM-2's Impact on Endocannabinoid Tone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the endocannabinoid reuptake inhibitor OMDM-2 and its impact on endocannabinoid tone. Due to the limited availability of direct quantitative data on this compound's effects on anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) levels, this document focuses on its reported behavioral effects and contrasts its proposed mechanism with those of other well-characterized endocannabinoid system modulators. The information presented herein is intended to guide researchers in designing experiments to replicate and further investigate the pharmacological profile of this compound.
Comparative Analysis of Endocannabinoid System Modulators
The endocannabinoid system (ECS) plays a crucial role in regulating a multitude of physiological processes. Modulating the levels of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), presents a promising therapeutic strategy for various disorders. This is often achieved through the inhibition of their reuptake or enzymatic degradation.
This compound is classified as an endocannabinoid reuptake inhibitor. A key in vivo finding is that systemic administration of this compound in rats led to a reduction in social interaction. This effect is noteworthy as it suggests that, unlike enzymatic inhibitors that consistently elevate endocannabinoid levels, this compound might paradoxically reduce the activation of presynaptic CB1 receptors. It is hypothesized that this compound could interfere with a bidirectional endocannabinoid transport mechanism, thereby not only blocking reuptake but also potentially hindering the release of endocannabinoids into the synaptic cleft[1]. This proposed mechanism contrasts with that of fatty acid amide hydrolase (FAAH) inhibitors, such as URB597 , which increase AEA levels by preventing its breakdown[2].
For a comprehensive comparison, this guide includes data on other relevant compounds:
-
AM404 : Another putative endocannabinoid reuptake inhibitor.
-
WOBE437 : A selective endocannabinoid reuptake inhibitor.
-
URB597 : A selective inhibitor of the AEA-degrading enzyme FAAH.
The following tables summarize the available quantitative data on the effects of these compounds on endocannabinoid levels and their observed behavioral outcomes.
Data Presentation
Table 1: Effects of Endocannabinoid System Modulators on Brain Endocannabinoid Levels
| Compound | Class | Species | Brain Region | Change in Anandamide (AEA) | Change in 2-Arachidonoylglycerol (2-AG) | Reference |
| This compound | Reuptake Inhibitor | Rat | Not Specified | Data Not Available | Data Not Available | [1] |
| URB597 | FAAH Inhibitor | Rat | Forebrain | ↑ (53% increase at 12h post-administration) | No significant change | [3] |
| AM404 | Reuptake Inhibitor | Not Specified | Not Specified | Not Specified | Not Specified | |
| WOBE437 | Reuptake Inhibitor | Mouse | Not Specified | Not Specified | Not Specified |
Note: The lack of direct quantitative data for this compound's effect on AEA and 2-AG levels is a significant knowledge gap that future research should address.
Table 2: Comparative Behavioral Effects of Endocannabinoid System Modulators
| Compound | Species | Behavioral Test | Key Finding | Proposed Mechanism | Reference |
| This compound | Rat | Social Interaction | ↓ Social Interaction | Reduced activation of presynaptic CB1 receptors | [1] |
| URB597 | Rat | Social Interaction | No direct effect on social interaction in the cited study | Increased AEA levels leading to CB1 receptor activation | |
| JZL195 (FAAH/MAGL inhibitor) | Rat | Social Interaction | ↑ Social Interaction (at low doses) | Increased levels of both AEA and 2-AG |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for relevant experiments are provided below.
Quantification of Endocannabinoid Levels in Brain Tissue
This protocol outlines a general procedure for the extraction and quantification of AEA and 2-AG from rodent brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Objective: To determine the concentrations of AEA and 2-AG in brain tissue following the administration of a test compound.
Materials:
-
Rodent brain tissue
-
Internal standards (deuterated AEA and 2-AG)
-
Homogenization buffer (e.g., chloroform/methanol/Tris-HCl)
-
Organic solvents (chloroform, methanol, ethyl acetate, hexane)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
Procedure:
-
Tissue Collection and Homogenization:
-
Rapidly dissect the brain region of interest and freeze it in liquid nitrogen to minimize post-mortem changes in endocannabinoid levels.
-
Weigh the frozen tissue.
-
Homogenize the tissue in a cold homogenization buffer containing deuterated internal standards. The internal standards are crucial for accurate quantification as they correct for sample loss during extraction and variations in instrument response.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to separate the lipid phase containing endocannabinoids from the aqueous phase. A common method is the Bligh and Dyer extraction using a chloroform/methanol/water mixture.
-
Collect the organic phase and evaporate the solvent under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried lipid extract in a suitable solvent and apply it to an SPE column to further purify the sample and remove interfering substances.
-
Elute the endocannabinoids from the SPE column using an appropriate solvent mixture.
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final extract in the mobile phase for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatographic column (e.g., C18) and gradient elution to separate AEA and 2-AG.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to specific product ions for each analyte and internal standard provide high selectivity.
-
-
Data Analysis:
-
Calculate the concentration of AEA and 2-AG in the original tissue sample by comparing the peak area ratios of the analytes to their corresponding deuterated internal standards against a calibration curve.
-
Normalize the results to the weight of the tissue (e.g., pmol/g or ng/g).
-
Rodent Social Interaction Test
This behavioral assay is used to assess social motivation and anxiety-like behavior in rodents.
Objective: To evaluate the effect of a test compound on the social behavior of a rat.
Apparatus:
-
A rectangular, three-chambered box made of clear Plexiglas. The chambers are interconnected, allowing the test animal to move freely between them.
-
Two identical wire cup-like containers to hold "stranger" rats.
Procedure:
-
Habituation:
-
Place the test rat in the central chamber of the apparatus and allow it to freely explore all three chambers for a set period (e.g., 10 minutes). This allows the animal to acclimate to the new environment.
-
-
Sociability Phase:
-
Place an unfamiliar "stranger" rat inside one of the wire containers in one of the side chambers. The other side chamber contains an empty wire container.
-
Place the test rat back into the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Record the amount of time the test rat spends in each chamber and the time it spends actively sniffing each wire container. An increase in time spent in the chamber with the stranger rat and sniffing the container is indicative of normal sociability.
-
-
Social Novelty Phase (Optional):
-
Introduce a second, novel stranger rat into the previously empty wire container. The first stranger rat remains in its container.
-
Again, place the test rat in the central chamber and record its exploratory behavior for a set period.
-
A preference for sniffing the novel stranger over the familiar one indicates normal social memory and preference for social novelty.
-
-
Data Analysis:
-
Analyze the recorded video to quantify the time spent in each chamber and the duration of active social investigation (sniffing) of each container.
-
Compare the behavior of animals treated with the test compound to a vehicle-treated control group. A significant decrease in time spent with the stranger rat, as observed with this compound, suggests a reduction in social interaction.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by different classes of endocannabinoid system modulators.
Caption: Endocannabinoid signaling at the synapse and points of pharmacological intervention.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the in vivo effects of a compound on endocannabinoid tone and behavior.
Caption: Workflow for in vivo analysis of endocannabinoid modulators.
Logical Relationship of this compound's Proposed Mechanism
This diagram illustrates the hypothesized cascade of events following this compound administration, leading to reduced social interaction.
Caption: Hypothesized mechanism of this compound-induced reduction in social interaction.
References
- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of OMDM-2 and JZL184 on 2-Arachidonoylglycerol (2-AG) Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pharmacological tools, OMDM-2 and JZL184, and their respective impacts on the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). While both compounds influence the endocannabinoid system, they are understood to operate through distinct mechanisms. JZL184 is a well-characterized, potent, and irreversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of 2-AG. In contrast, this compound is primarily described as an inhibitor of the putative endocannabinoid transport system, which would theoretically increase synaptic concentrations of 2-AG by preventing its reuptake into cells. This guide will objectively present the available experimental data to compare their efficacy in modulating 2-AG levels.
Executive Summary
JZL184 directly and potently inhibits the metabolic degradation of 2-AG, leading to a robust and sustained elevation of bulk 2-AG levels in the brain and peripheral tissues. Experimental data consistently demonstrates that administration of JZL184 results in a significant, dose-dependent increase in 2-AG concentrations.
The mechanism of this compound is less direct in its influence on overall 2-AG tissue concentrations. As a putative transport inhibitor, its effects are expected to be more localized to the synapse, potentially increasing the resident time of 2-AG in the synaptic cleft without necessarily altering bulk tissue levels. Direct experimental evidence for this compound inducing significant elevations in bulk 2-AG levels is limited, and some studies with related compounds have shown no significant change.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of JZL184 on 2-AG levels. Due to the limited available data for a direct quantitative comparison of this compound on bulk 2-AG levels, a similar table for this compound cannot be constructed at this time.
Table 1: Effect of JZL184 on Brain 2-AG Levels in Mice
| Dosage (mg/kg, i.p.) | Fold Increase in 2-AG Levels (relative to vehicle) | Time Point | Reference |
| 4 | ~5-fold | 4 hours | [1] |
| 16 | ~8-fold | 4 hours | [2] |
| 40 | ~8-10-fold | 4 hours | [1] |
| 16 | ~7-fold | 0.5 hours | [3] |
| 16 | ~7-9-fold | 8 hours | [3] |
Table 2: Time-Course of JZL184-Induced Elevation of Brain 2-AG Levels in Mice (16 mg/kg, i.p.)
| Time Point Post-Injection | Fold Increase in 2-AG Levels (relative to vehicle) | Reference |
| 0.5 hours | ~7-fold | |
| 1 hour | ~8-fold | |
| 2 hours | ~8-fold | |
| 4 hours | ~8-fold | |
| 8 hours | ~7-9-fold | |
| 24 hours | Returned to near-control levels |
Experimental Protocols
Protocol for In Vivo Administration of JZL184 and Measurement of 2-AG Levels
1. Animal Model: Male C57Bl/6 mice are commonly used.
2. Compound Preparation and Administration:
-
Vehicle: A common vehicle for JZL184 is a mixture of saline, Emulphor, and ethanol (B145695) (e.g., in a ratio of 18:1:1). Extensive sonication is required to create a uniform suspension.
-
Administration: JZL184 is typically administered via intraperitoneal (i.p.) injection.
3. Tissue Collection and Processing:
-
Time Points: Animals are sacrificed at various time points post-injection (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the time-course of the effect.
-
Tissue Harvesting: Brains are rapidly excised, and specific regions of interest can be dissected. Tissues are immediately frozen in liquid nitrogen and stored at -80°C to prevent lipid degradation.
4. Lipid Extraction:
-
Tissues are homogenized in a solvent mixture, typically chloroform:methanol:water or another suitable organic solvent system, often containing an internal standard (e.g., deuterated 2-AG) for accurate quantification.
-
The lipid-containing organic phase is separated by centrifugation.
5. Quantification of 2-AG Levels:
-
The extracted lipids are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of 2-AG.
Proposed Protocol for In Vivo Administration of this compound and Measurement of 2-AG Levels
While direct evidence for this compound elevating bulk 2-AG levels is scarce, a similar protocol to that of JZL184 would be employed to investigate its effects.
1. Animal Model: Rat or mouse models would be appropriate.
2. Compound Preparation and Administration:
-
Vehicle: The solubility of this compound would determine the appropriate vehicle.
-
Administration: Intraperitoneal (i.p.) or direct intracerebral administration could be used.
3. Tissue Collection and Processing: As described for JZL184.
4. Lipid Extraction: As described for JZL184.
5. Quantification of 2-AG Levels:
-
Analysis by LC-MS/MS would be the method of choice for sensitive quantification of 2-AG.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of 2-AG and the general experimental workflow for assessing the impact of inhibitors on its levels.
Caption: 2-AG Signaling Pathway and JZL184 Inhibition.
Caption: General Experimental Workflow for 2-AG Quantification.
Conclusion
JZL184 is a powerful and well-documented tool for robustly increasing 2-AG levels in vivo through the direct inhibition of its primary degrading enzyme, MAGL. The resulting elevation in 2-AG is substantial and sustained, making JZL184 a valuable compound for studying the physiological and pathological roles of this endocannabinoid.
The role of this compound in modulating 2-AG levels is less clear. As a putative endocannabinoid transport inhibitor, its primary effect may be to prolong the action of synaptically released 2-AG rather than increasing its overall tissue concentration. The lack of significant changes in bulk 2-AG levels after administration of a related compound, OMDM-169, supports this notion. Therefore, a direct comparison of this compound and JZL184 reveals a fundamental difference in their mechanisms of action and their likely impact on 2-AG concentrations. While JZL184 serves as a tool to study the effects of globally elevated 2-AG, this compound may be more suited for investigating the role of synaptic 2-AG signaling and transport.
Further research is required to fully elucidate the in vivo effects of this compound on both synaptic and bulk 2-AG levels to allow for a more direct and quantitative comparison with MAGL inhibitors like JZL184.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the synthetic cannabinoid OMDM-2 and related compounds. Understanding the metabolic fate of these substances is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety. This document summarizes key experimental data and methodologies to facilitate further research and development in this area.
Introduction to Metabolic Stability
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] Compounds with high metabolic stability tend to have longer half-lives and greater oral bioavailability, while those with low stability are rapidly cleared from the body.[2] The primary enzymes responsible for the metabolism of many xenobiotics, including synthetic cannabinoids, are the cytochrome P450 (CYP) enzymes.[3][4]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of various synthetic cannabinoids, as determined by liver microsomal stability assays. The data for this compound is presented as a hypothetical example for comparative purposes, as specific experimental results for this compound were not available in the public domain at the time of this review.
| Compound | Test System | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-Life (t½, min) | Primary Metabolites |
| This compound (Hypothetical) | Human Liver Microsomes | 25 | 27.7 | Hydroxylation, Carboxylation |
| AMB-FUBINACA | Rat Liver | High (not quantified) | - | O-demethyl metabolites |
| AMB-CHMICA | Rat Liver | High (not quantified) | - | O-demethyl metabolites |
| MMB-FUBINACA | Human Blood | Unstable at RT and 4°C | - | 3-methylbutanoic acid metabolite |
| 5F-MDMB-PINACA | Human Blood | Unstable at RT and 4°C | - | 3,3-dimethylbutanoic acid metabolite |
| 5F-MDMB-PICA | Human Blood | Unstable at RT and 4°C | - | 3,3-dimethylbutanoic acid metabolite |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This section details a typical protocol for assessing the metabolic stability of a compound using liver microsomes.
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Control compounds (high and low clearance)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction immediately by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the general metabolic pathways for synthetic cannabinoids and the experimental workflow for an in vitro metabolic stability assay.
Conclusion
The metabolic stability of synthetic cannabinoids is a critical determinant of their pharmacological and toxicological properties. While specific data for this compound is not yet widely available, comparative analysis with structurally related compounds provides valuable insights. The experimental protocols and metabolic pathways outlined in this guide offer a framework for conducting further studies to elucidate the metabolic fate of this compound and other novel psychoactive substances. Such research is essential for the development of effective analytical methods for their detection and for understanding their potential impact on human health.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid metabolism by cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoids and the endocannabinoid system in the regulation of cytochrome P450 metabolic activity-a review [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of OMDM-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. OMDM-2, a research compound, requires careful consideration for its proper disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be taken, treating the substance as hazardous. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and similarly uncharacterized research chemicals.
Immediate Safety and Handling Protocols
When a compound's hazards are not fully documented, it is crucial to handle it with the utmost caution. The foundational principle is to always consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures.[1][2] They are equipped to provide guidance that aligns with federal, state, and local regulations.[1]
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is required when handling this compound.[1][3] If there is a potential for aerosolization, additional respiratory protection may be necessary.
Containment: All handling of this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The disposal of any research chemical should be planned before the experiment begins. For this compound, where specific hazard data is unavailable, the following universal hazardous waste disposal procedure should be followed:
-
Hazard Assessment: In the absence of specific data, treat this compound as a hazardous substance. If possible, infer potential hazards based on its chemical class or any known precursors.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams. Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label should also include the full chemical name "this compound," the date the waste was first added, and the name and contact information of the generating researcher or laboratory.
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from ignition sources and incompatible chemicals.
-
Prohibited Disposal Methods: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. Evaporation is also not an acceptable method of disposal.
-
Consultation and Final Disposal: The final disposal of uncharacterized chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for the collection and proper disposal of the this compound waste. Provide them with all available information about the compound.
Summary of Best Practices for this compound Disposal
| Best Practice | Rationale |
| Consult EHS | Ensures compliance with all applicable regulations and access to expert guidance. |
| Use Appropriate PPE | Minimizes personal exposure to a substance with unknown hazards. |
| Handle in a Fume Hood | Prevents inhalation of potentially harmful vapors or dust. |
| Segregate Waste | Prevents dangerous chemical reactions and ensures proper disposal routing. |
| Properly Label Containers | Communicates hazards and contents to all personnel and waste handlers. |
| Secure Storage | Prevents spills, leaks, and unauthorized access to hazardous waste. |
| No Drain/Trash Disposal | Protects the environment and public health from contamination by a potentially hazardous chemical. |
| Professional Disposal | Ensures that the waste is managed and treated in a safe and environmentally sound manner. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
